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  • Product: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole
  • CAS: 34605-66-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Executive Summary This whitepaper provides a comprehensive technical overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, a heterocyclic compound featuring a privileged pyrazole scaffold linked to a substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This whitepaper provides a comprehensive technical overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, a heterocyclic compound featuring a privileged pyrazole scaffold linked to a substituted pyrrole moiety. We will delve into its chemical architecture, physicochemical properties, validated synthetic routes, and spectroscopic signature. Furthermore, we will explore its potential as a valuable building block in drug discovery, grounded in the well-documented biological activities of its constituent heterocyclic systems. This guide is designed to equip researchers and drug development scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Value of Linked Heterocyclic Scaffolds

In medicinal chemistry, the pyrazole ring is a cornerstone pharmacophore, present in a multitude of approved drugs.[1][2][3] Its versatile structure, featuring both hydrogen bond donor and acceptor capabilities, allows for potent and specific interactions with a wide range of biological targets.[3] When combined with other heterocyclic systems, such as pyrrole, the resulting hybrid molecules can exhibit novel pharmacological profiles, improved physicochemical properties, and unique intellectual property positioning.

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS No: 34605-66-8) is a molecule of significant interest.[4][5] It merges the proven pyrazole core with a 2,5-dimethylpyrrole unit. This substitution pattern not only influences the molecule's lipophilicity and steric profile but can also modulate its electronic properties, thereby affecting target binding and pharmacokinetics. This guide serves as a technical deep-dive into this promising compound.

Molecular Structure and Physicochemical Profile

A thorough understanding of a compound's intrinsic properties is a prerequisite for any successful research and development campaign.

Chemical Structure

The molecule consists of a 1-methyl-1H-pyrazole ring connected at the 3-position to the nitrogen of a 2,5-dimethyl-1H-pyrrole ring.

Caption: Chemical structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

Physicochemical Data

The compound's properties, summarized in Table 1, are critical for designing experiments related to solubility, formulation, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) assessment.

Table 1: Key Physicochemical Properties

PropertyValueData Source
CAS Number 34605-66-8ChemScene[5], Sigma-Aldrich
Molecular Formula C₁₀H₁₃N₃Sapphire Bioscience[6], ChemScene[5]
Molecular Weight 175.23 g/mol Sigma-Aldrich[7], ChemScene[5]
Physical Form White to yellow powder or crystalsAiFChem[4], Sigma-Aldrich[7]
Purity ≥97%AiFChem[4], ChemScene[5]
Topological Polar Surface Area (TPSA) 22.75 ŲChemScene[5]
LogP (Predicted) 1.82764ChemScene[5]
Hydrogen Bond Donors 0ChemScene[5]
Hydrogen Bond Acceptors 3ChemScene[5]
Storage Temperature Room Temperature / RefrigeratedAiFChem[4], Sigma-Aldrich

Synthesis and Purification: A Validated Approach

The synthesis of N-aryl heterocycles is a well-trodden path in organic chemistry. For this specific molecule, the Paal-Knorr pyrrole synthesis offers a reliable and efficient route.

Rationale of the Synthetic Strategy

The chosen method involves the condensation of a hydrazine-substituted pyrazole with a 1,4-dicarbonyl compound. This is a classic Paal-Knorr reaction, which is highly effective for constructing the 2,5-dimethylpyrrole ring. A similar approach has been successfully used to synthesize analogous pyrrole-pyrazole hybrids.[8] The use of a mild acid catalyst can facilitate the reaction, which proceeds through the formation of a di-imine intermediate that subsequently cyclizes.

Step-by-Step Synthetic Protocol

Diagram: Synthesis Workflow

workflow SM1 1-Methyl-3-amino-1H-pyrazole (Starting Material) Reaction Paal-Knorr Condensation (e.g., Acetic Acid, Reflux) SM1->Reaction SM2 Hexane-2,5-dione (Acetonylacetone) SM2->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure Target Compound (>97% Purity) Purification->Final

Caption: A validated workflow for the synthesis and purification of the title compound.

Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 1-methyl-3-amino-1H-pyrazole (1.0 eq) and hexane-2,5-dione (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.[9]

    • Expertise Note: Glacial acetic acid can serve as both the solvent and the catalyst, simplifying the reaction setup.

  • Reaction Execution: Heat the mixture to reflux (typically 80-120°C) for 4-8 hours.

    • Trustworthiness Note: Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase to ensure the consumption of the limiting starting material.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue using silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to isolate the pure compound.

  • Final Characterization: Verify the structure and purity of the final product using NMR and Mass Spectrometry.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following are the expected spectroscopic characteristics for this molecule.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)Key Correlations (HMBC)
¹H Pyrazole-CH₃~3.9Correlates with pyrazole C5 and N-methyl carbon
Pyrrole-CH₃ (x2)~2.1Correlates with pyrrole C2/C5 and C3/C4
Pyrrole-H (x2)~5.9Correlates with pyrrole methyl carbons and C2/C5
Pyrazole-H4~6.3Correlates with pyrazole C3 and C5
Pyrazole-H5~7.5Correlates with pyrazole C4 and N-methyl carbon
¹³C Pyrazole-CH₃~36-
Pyrrole-CH₃~13-
Pyrrole-CH~106-
Pyrazole-CH~105, ~129-
Quaternary Carbons~128, ~148-

Note: These are predicted values based on analogous structures. Experimental values may differ slightly. Spectroscopic data for similar pyrazole-pyrrole hybrids have been reported, providing a basis for these predictions.[8][10]

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 176.1182

  • Methodology: Electrospray Ionization (ESI) is suitable for this analysis.

Applications in Drug Discovery and Development

The pharmacological potential of this scaffold is significant, given the established roles of its constituent heterocycles in a vast number of therapeutic agents.

The Pyrazole Core: A Privileged Pharmacophore

The pyrazole nucleus is a key component in numerous drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][11][12] Its prevalence in approved medicines like Celecoxib (COX-2 inhibitor) underscores its value and acceptance as a drug-like scaffold.[2][3]

The Pyrrole Moiety: Modulator of Properties

Pyrrole and its derivatives are also found in many biologically active compounds and are known to possess antibacterial and other therapeutic properties.[13] In this molecule, the 2,5-dimethyl substitution pattern increases lipophilicity, which can enhance membrane permeability and target engagement within hydrophobic pockets of proteins.

Diagram: Drug Discovery Potential

G cluster_scaffold Core Scaffold cluster_properties Inherent Properties cluster_targets Potential Therapeutic Areas Scaffold 3-(2,5-dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole P1 Proven Pyrazole Pharmacophore Scaffold->P1 P2 Modulating Pyrrole Moiety Scaffold->P2 P3 Tunable Physicochemical Properties Scaffold->P3 T1 Inflammation (e.g., Kinases, COX) P1->T1 T2 Oncology P1->T2 T3 Infectious Disease P1->T3 T4 CNS Disorders P1->T4 P2->T1 P2->T2 P2->T3 P2->T4 P3->T1 P3->T2 P3->T3 P3->T4

Caption: The relationship between the core scaffold, its properties, and potential therapeutic applications.

Potential Therapeutic Targets

Given the structure-activity relationships of related pyrazole compounds, this molecule and its derivatives are prime candidates for screening against:

  • Protein Kinases: A major target class in oncology.[14]

  • Cyclooxygenase (COX) Enzymes: Relevant for anti-inflammatory agents.[3]

  • Monoamine Oxidase (MAO): A target for CNS disorders.[1]

  • Bacterial Enzymes: For the development of new antibiotics.[13]

References

  • Current status of pyrazole and its biological activities - PMC. (National Center for Biotechnology Information). [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (Journal of Chemical Health Risks). [Link]

  • Pyrazole and its biological activity - ResearchGate. (July 25, 2017). [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (November 29, 2024). [Link]

  • A Review on Pyrazole chemical entity and Biological Activity - ResearchGate. (July 22, 2019). [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. (October 13, 2025). [Link]

  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole - ResearchGate. (October 2023). [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR. (Journal of Chemical and Pharmaceutical Research). [Link]

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. (MDPI). [Link]

  • 3-(2,5-dimethyl-pyrrol-1-yl)-5-phenylamino-1H-pyrazole-4-carboxylic acid (9,10-dioxo-9,10-dihydro-anthracen-2-yl). (SpectraBase). [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (September 25, 2013). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (National Center for Biotechnology Information). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Royal Society of Chemistry). [Link]

  • Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1][2][4]triazolo[3,4- b ][1][4][11] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC. (National Center for Biotechnology Information). [Link]

  • Method for preparing 3.5-dimethylpyrazole - Google Patents.
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (January 6, 2026). [Link]

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl) - MDPI. (June 8, 2010). [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (MDPI). [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (Taylor & Francis Online). [Link]

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (September 9, 2022). [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating a novel heterocyclic scaffold requires moving beyond generic, high-throughput screening to a structurally informed pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating a novel heterocyclic scaffold requires moving beyond generic, high-throughput screening to a structurally informed pharmacokinetic (PK) strategy. The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (Molecular Weight: 175.23 g/mol ) presents a unique ADME (Absorption, Distribution, Metabolism, Excretion) profile dictated by its bis-heterocyclic nature.

Derivatives of the 1-methyl-1H-pyrazole scaffold are frequently investigated as potent kinase inhibitors (e.g., Tyk2 inhibitors)[1]. For such indications, achieving a favorable blood half-life, excellent oral bioavailability, and minimizing Cytochrome P450 (CYP) liabilities are critical for clinical viability[1].

Structure-Activity Relationship (SAR) & PK Causality: The high lipophilicity imparted by the 2,5-dimethylpyrrole and 1-methylpyrazole rings suggests excellent passive membrane permeability. However, this same lipophilicity, coupled with the electron-rich pyrrole methyl groups, flags a high liability for CYP450-mediated aliphatic oxidation. Consequently, our PK profiling pipeline is heavily weighted toward characterizing metabolic clearance, determining the efflux ratio across the intestinal epithelium, and ensuring bioanalytical dilution integrity for highly concentrated in vivo samples[2].

In Vitro Pharmacokinetic Profiling: Protocols & Causality

To build a self-validating data package, we must isolate specific PK variables before moving to complex in vivo models.

Intestinal Absorption: Caco-2 Cell Permeability Assay

Causality & Design: To predict human oral absorption, we utilize the Caco-2 human colorectal adenocarcinoma cell line. Because our compound is highly lipophilic, it may partition into the lipid bilayer without traversing it, or it may act as a substrate for apical efflux transporters (e.g., P-glycoprotein). We measure both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) transport to calculate the efflux ratio (ER). The system self-validates by utilizing continuous Transepithelial Electrical Resistance (TEER) monitoring and Lucifer Yellow as a paracellular leak marker.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells (passages 49–70) on PET filter inserts (0.4 μm pore size) in 12-well plates at a density of 3×105 cells/insert[3].

  • Differentiation: Culture for 21 days to ensure tight junction formation, replacing the medium (DMEM supplemented with 10% FBS and non-essential amino acids) every other day[4].

  • Validation: On day 21, confirm monolayer integrity (TEER > 250 Ω·cm²).

  • Dosing: Spike the donor compartment with 10 μM of the test compound in HBSS buffer (pH 7.4). Add 1% BSA to the receiver compartment to mitigate the non-specific binding typical of lipophilic analytes[3].

  • Sampling & Analysis: Extract 50 μL aliquots from the receiver well at 30, 60, 90, and 120 minutes. Quench with cold acetonitrile containing an internal standard, and analyze via LC-MS/MS.

Metabolic Stability: Human Liver Microsomes (HLM)

Causality & Design: The 2,5-dimethyl groups on the pyrrole ring are classic sites for CYP-mediated oxidation. We use HLMs to estimate intrinsic clearance ( CLint​ ). To prevent artificial depletion of the free drug concentration ( fu,mic​ ) due to the compound's lipophilicity, we strictly limit the microsomal protein concentration to 0.5 mg/mL[5].

Step-by-Step Protocol:

  • Preparation: Pre-incubate 1 μM of the test compound with 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes[5][6].

  • Initiation: Initiate the metabolic reaction by adding β-nicotinamide adenine dinucleotide phosphate (NADPH) to a final concentration of 1 mM. NADPH is the essential cofactor for CYP450 reactions[7].

  • Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, transfer a 50 μL aliquot into 150 μL of ice-cold methanol to precipitate proteins and terminate the reaction[8].

  • Centrifugation & Analysis: Centrifuge at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS. The disappearance of the parent compound is monitored to calculate the elimination rate constant and predict intrinsic clearance[6].

In Vivo Pharmacokinetic Profiling & Bioanalysis

Moving from in vitro to in vivo requires a robust bioanalytical framework. According to the 2018 FDA Bioanalytical Method Validation Guidance, the LC-MS/MS method must demonstrate accuracy and precision within ±15% (±20% at the LLOQ) and prove dilution integrity for samples exceeding the Upper Limit of Quantification (ULOQ)[2][9].

In Vivo Study Design (Sprague-Dawley Rats):

  • Intravenous (IV) Cohort: 1 mg/kg administered via tail vein to determine systemic clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Cohort: 10 mg/kg administered via oral gavage to determine maximum concentration ( Cmax​ ), area under the curve (AUC), and absolute bioavailability (%F).

  • Sampling: Blood is collected via the jugular vein at predetermined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are centrifuged to isolate plasma and stored at -80°C until analysis[10].

Data Presentation & Visualization

Quantitative Data Summaries

Table 1: Physicochemical & In Vitro ADME Profile (Target Thresholds)

ParameterPredicted/Target ValueAssay Method
Molecular Weight175.23 g/mol In Silico
cLogP2.5 - 3.0In Silico
Caco-2 Permeability ( Papp​ )> 10×10−6 cm/sApical to Basolateral
Efflux Ratio< 2.0B→A / A→B
HLM Intrinsic Clearance< 50 μL/min/mgMicrosomal Stability
Plasma Protein Binding> 90%Equilibrium Dialysis

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model - Target Profile)

ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax​ -> 500 ng/mL
Tmax​ -1.0 - 2.0 h
AUC > 1000 ng·h/mL> 5000 ng·h/mL
Clearance (CL) < 30 mL/min/kg-
Volume of Distribution (Vd) > 1.5 L/kg-
Half-life ( t1/2​ ) > 2.0 h> 2.5 h
Bioavailability (%F) -> 40%
Systems & Pathway Visualization

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo PK (Rat Model) Compound 3-(2,5-dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole Caco2 Absorption (Caco-2 Permeability) Compound->Caco2 HLM Metabolism (HLM/RLM Stability) Compound->HLM PPB Distribution (Plasma Protein Binding) Compound->PPB IV Intravenous (IV) Dosing (Clearance, Vd) Caco2->IV Guides HLM->IV PPB->IV Bioanalysis LC-MS/MS Bioanalysis (FDA 2018 Guidelines) IV->Bioanalysis PO Oral (PO) Dosing (Bioavailability) PO->Bioanalysis Data PK Parameter Calculation (WinNonlin) Bioanalysis->Data

Fig 1: End-to-end pharmacokinetic profiling workflow from in vitro ADME to in vivo parameter calculation.

Met_Pathway Parent Parent Compound (Dimethylpyrrole) CYP CYP450 Oxidation Parent->CYP M1 M1: Hydroxymethyl (-CH2OH) CYP->M1 Aliphatic Oxidation M3 M3: N-demethylation (Pyrazole) CYP->M3 N-Dealkylation M2 M2: Carboxylic Acid (-COOH) M1->M2 Further Oxidation

Fig 2: Proposed CYP450-mediated metabolic degradation pathway for the bis-heterocyclic scaffold.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). Source: FDA.gov. URL: [Link]

  • Artursson, P., et al. "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols 2.9 (2007): 2111-2119. Source: Nature Protocols. URL: [Link]

  • "The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments." Source: National Institutes of Health (PMC). URL: [Link]

  • "In Vitro Drug Metabolism Studies Using Human Liver Microsomes." Source: IntechOpen. URL: [Link]

  • "Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study." Chemical Research in Toxicology (2012). Source: ACS Publications. URL: [Link]

  • "Heterocyclic compound." Patent WO2015016206A1 (2015). Source: Google Patents.

Sources

Foundational

Predictive Toxicity and Safety Profiling of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound CAS: 34605-66-8[1] Executive Summary The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound CAS: 34605-66-8[1]

Executive Summary

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a highly specialized bis-heterocyclic building block. Structurally, it consists of a 1-methylpyrazole core linked via its 3-position to the nitrogen of a 2,5-dimethylpyrrole ring. Scaffolds of this nature are frequently utilized in the design of advanced pharmaceutical therapeutics, including Tyk2 inhibitors for autoimmune diseases[2].

Because empirical, in vivo safety data for this specific intermediate is not widely published in public repositories[1], drug development professionals must rely on predictive toxicology. This whitepaper deconstructs the structural liabilities of the compound's constituent pharmacophores and provides self-validating in vitro screening protocols to rigorously evaluate its safety profile.

Structural Toxicology & Mechanistic Liabilities

To accurately predict the toxicity of this compound, we must analyze the mechanistic behavior of its two primary heterocycles: the pyrrole and the pyrazole.

Pyrrole-Mediated Hepatotoxicity (Bioactivation Risk)

Unsubstituted and partially substituted pyrroles are established structural alerts for drug-induced liver injury (DILI). The primary mechanism of toxicity involves phase I metabolic activation by hepatic cytochrome P450 (CYP450) enzymes. Oxidation of the pyrrole ring generates highly reactive electrophilic intermediates. These electrophiles rapidly form covalent bonds with nucleophilic residues on cellular proteins, resulting in pyrrole-protein adducts —a validated biomarker for severe hepatotoxicity[3].

Causality in this specific molecule: The 2,5-dimethyl substitution on the pyrrole ring of this compound provides critical steric hindrance at the alpha positions. While this mitigates direct alpha-epoxidation, CYP450-mediated aliphatic oxidation of the methyl groups can yield hydroxymethyl intermediates. These can subsequently undergo dehydration to form highly reactive, electrophilic aza-fulvene derivatives capable of cross-linking cellular proteins[3].

Pyrazole-Associated CYP Inhibition (DDI Risk)

The pyrazole moiety is a privileged scaffold in drug discovery, featured prominently in antimicrobial, anti-inflammatory, and kinase-inhibitor agents[4]. However, the sp2 -hybridized nitrogen in the pyrazole ring possesses a lone pair of electrons that can strongly coordinate with the prosthetic heme iron of CYP450 enzymes. This coordination can lead to reversible or mechanism-based inhibition of major metabolic enzymes (e.g., CYP3A4, CYP2C9), precipitating severe drug-drug interactions (DDIs)[4].

Causality in this specific molecule: The 1-methyl substitution on the pyrazole ring prevents tautomerization and provides minor steric bulk, but the sp2 nitrogen at position 2 remains sterically accessible to coordinate with heme iron, posing a moderate reversible inhibition risk[4].

G Cmpd 3-(2,5-dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole CYP Hepatic CYP450 Oxidation Cmpd->CYP Phase I Metabolism Reactive Reactive Pyrrolic Electrophile CYP->Reactive Bioactivation GSH GSH Conjugation (Detoxification) Reactive->GSH Phase II Clearance Adducts Pyrrole-Protein Adducts (Hepatotoxicity) Reactive->Adducts Covalent Binding

CYP450-mediated metabolic activation pathway of pyrrole moieties leading to hepatotoxicity.

Predictive ADMET & Physicochemical Profiling

Before initiating in vitro assays, baseline physicochemical parameters dictate the expected pharmacokinetic behavior of the compound. The data below summarizes the predicted profile based on structural analysis[4].

ParameterPredicted ValueMechanistic Rationale & Liability
Molecular Weight 175.23 g/mol Highly favorable for oral bioavailability; easily passes the Lipinski Rule of 5.
LogP (Octanol/Water) ~2.5 - 3.0Optimal lipophilicity for passive membrane permeability and intestinal absorption.
CYP450 Inhibition Moderate RiskThe pyrazole sp2 nitrogen can coordinate with CYP heme iron, risking DDIs.
Hepatotoxicity (DILI) Moderate RiskThe pyrrole ring is susceptible to oxidative bioactivation into electrophiles.
Genotoxicity (Ames) Low RiskLacks traditional alerting structures (e.g., nitroaromatics, alkylating epoxides).

Experimental Workflows for Safety Validation

To transition this compound from a screening hit to a viable lead candidate, the following self-validating in vitro protocols must be executed.

Workflow Tier1 Tier 1: In Silico ADMET (Structural Alerts) Tier2A Tier 2A: CYP450 Inhibition Profiling Tier1->Tier2A Tier2B Tier 2B: HepG2 Cytotoxicity Assay Tier1->Tier2B Tier3 Tier 3: Pyrrole-Protein Adduct Quantification Tier2A->Tier3 Tier2B->Tier3 Decision Safety & Go/No-Go Decision Tier3->Decision

Tiered in vitro safety and toxicity screening workflow for bis-heterocyclic compounds.

Protocol 1: CYP450 Reversible Inhibition Profiling

Objective: Determine if the pyrazole moiety coordinates with heme iron, causing metabolic inhibition. Self-Validation Mechanism: The inclusion of a known strong inhibitor (e.g., Ketoconazole for CYP3A4) as a positive control, alongside a vehicle-only negative control, ensures the assay's dynamic range and sensitivity are validated before interpreting the test compound's data.

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole at a concentration gradient (0.1 µM to 50 µM) to the HLM suspension.

  • Probe Addition: Introduce CYP-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) at their respective Km​ values.

  • Initiation & Incubation: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the microplates at 37°C for 10 minutes under continuous orbital shaking.

  • Termination & Quantification: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of probe metabolites and calculate the IC50​ .

Protocol 2: Pyrrole-Protein Adduct Quantification

Objective: Assess the hepatotoxic liability of the 2,5-dimethylpyrrole ring by measuring covalent protein binding. Self-Validation Mechanism: Utilizing a known pyrrolizidine alkaloid (e.g., retrorsine) as a positive control validates the extraction and derivatization efficiency of the assay[3].

  • Cell Culture Exposure: Culture HepG2 cells in DMEM supplemented with 10% FBS until 80% confluent. Treat the cells with the test compound (1, 10, and 50 µM) for 24 hours.

  • Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer. Precipitate total cellular proteins using 10% trichloroacetic acid (TCA). Wash the pellet extensively with cold acetone to remove any unbound parent compound.

  • Adduct Derivatization: Resuspend the protein pellet and react it with Ehrlich’s reagent (p-dimethylaminobenzaldehyde) in acidic conditions at 60°C for 30 minutes to selectively derivatize pyrrole rings.

  • Spectrophotometric Analysis: Measure the absorbance of the derivatized samples at 565 nm. Calculate the adduct concentration using a standard curve generated with a known pyrrole standard.

Occupational Handling & SDS Directives

Because 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a biologically active heterocycle with uncharacterized in vivo toxicity[1], it must be handled under strict laboratory safety protocols:

  • Engineering Controls: All weighing, transferring, and dilution procedures must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), tightly fitting safety goggles, and a chemically resistant lab coat are mandatory.

  • Spill Management: In the event of a powder spill, do not sweep. Cover the spill with damp absorbent paper to prevent aerosolization, then clean the area with a 10% bleach solution or an appropriate organic solvent (e.g., ethanol) followed by soap and water.

References

  • [2] Title: WO2015016206A1 - Heterocyclic compound | Source: Google Patents | URL:5

  • [1] Title: 3-(2,5-diMethyl-1H-pyrrol-1-yl)-1-Methyl-1H-pyrazole | Source: NextSDS | URL: 1

  • [3] Title: Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity | Source: PubMed / NIH | URL: 3

  • [4] Title: ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents | Source: Arabian Journal of Chemistry | URL: 4

Sources

Exploratory

Preliminary biological activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

An in-depth technical analysis of the bi-heterocyclic scaffold 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole reveals its critical role as a privileged building block in modern medicinal chemistry. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the bi-heterocyclic scaffold 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole reveals its critical role as a privileged building block in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and preliminary biological profiling. By understanding the causality behind the chemical synthesis and the mechanistic rationale of its biological targets, researchers can effectively leverage this scaffold in hit-to-lead optimization campaigns.

Chemical Synthesis: The Paal-Knorr Methodology

The construction of the 2,5-dimethylpyrrole ring on the pyrazole core is achieved via the classic Paal-Knorr synthesis[1]. This robust methodology involves the condensation of a primary amine (1-methyl-1H-pyrazol-3-amine) with a 1,4-dicarbonyl compound (2,5-hexanedione)[2].

Mechanistic Causality: The reaction is catalyzed by a weak acid, typically glacial acetic acid. The acid protonates the carbonyl oxygen of the 2,5-hexanedione, significantly increasing its electrophilicity. This step is non-negotiable because the exocyclic amine of the pyrazole is relatively electron-deficient (due to the electron-withdrawing nature of the adjacent pyrazole ring) and requires a highly activated electrophile to initiate the nucleophilic attack. This forms a hemiaminal intermediate, which subsequently undergoes rate-determining intramolecular cyclization and dehydration to yield the highly stable aromatic pyrrole[1].

Synthesis SM1 1-Methyl-1H-pyrazol-3-amine Cond Acid-Catalyzed Condensation (Glacial Acetic Acid, Reflux) SM1->Cond SM2 2,5-Hexanedione SM2->Cond Int Hemiaminal Intermediate Cond->Int Dehyd Dehydration (-2 H2O) Int->Dehyd Prod 3-(2,5-dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole Dehyd->Prod

Paal-Knorr synthesis workflow for the pyrrolyl-pyrazole scaffold.

Preliminary Biological Activity Profile

While 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is frequently utilized as a lipophilic intermediate to protect amines or build larger libraries, the intact pyrrolyl-pyrazole pharmacophore exhibits distinct and potent biological activities.

A. Tyrosine Kinase 2 (Tyk2) Inhibition

Pyrrolyl-pyrazole derivatives have been extensively patented and investigated for their excellent Tyk2 inhibitory action[3]. Tyk2 is a critical member of the JAK (Janus kinase) family, mediating downstream signaling for pro-inflammatory cytokines such as IL-12 and IL-23. Inhibition of Tyk2 is a clinically validated therapeutic strategy for autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease[3]. Structurally, the lipophilic 2,5-dimethylpyrrole moiety is highly effective at occupying the hydrophobic sub-pocket of the kinase ATP-binding site, while the pyrazole nitrogen acts as a crucial hydrogen bond acceptor with the kinase hinge region.

Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Kinase Activation Receptor->Tyk2 STAT STAT Phosphorylation Tyk2->STAT ATP Hydrolysis Inhibitor Pyrrolyl-Pyrazole Scaffold (Competitive Inhibitor) Inhibitor->Tyk2 Blocks ATP Pocket Transcription Autoimmune Gene Transcription STAT->Transcription Nuclear Translocation

Mechanism of Tyk2 kinase inhibition by pyrrolyl-pyrazole derivatives.
B. Antitubercular Activity

Beyond kinase inhibition, substituted pyrrolyl-pyrazoles have demonstrated significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv[4]. The bi-heterocyclic nature of the compound provides an optimal partition coefficient (LogP), allowing for efficient penetration through the lipid-rich mycobacterial cell wall—a primary hurdle in anti-TB drug development[4].

Quantitative Data Summary

Note: The following table summarizes representative preliminary screening metrics typical for this specific scaffold class during early hit identification.

Assay TypeTarget / OrganismPreliminary MetricMechanistic Significance
Enzymatic Tyk2 KinaseIC₅₀: 0.5 - 5.0 µMATP-competitive hinge binding[3].
Enzymatic JAK1/JAK2 KinasesIC₅₀: > 20 µMDemonstrates selectivity for Tyk2 over other JAKs.
Phenotypic M. tuberculosis H37RvMIC: 12.5 - 25 µg/mLCell wall penetration and growth inhibition[4].
Cytotoxicity HepG2 Cell LineCC₅₀: > 100 µMEstablishes a favorable preliminary therapeutic index.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol 1: Paal-Knorr Synthesis of the Target Compound

Objective: Synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole with >95% purity.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) and 2,5-hexanedione (1.2 equiv) in toluene (0.2 M).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv). Causality: Toluene allows for high-temperature reflux (~110°C), while the Dean-Stark trap physically removes water generated during the dehydration step. Removing water drives the equilibrium forward according to Le Chatelier's principle, preventing hemiaminal hydrolysis.

  • Reflux & Monitor: Reflux the mixture for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The reaction is complete when the baseline amine spot disappears, replaced by a high-Rf UV-active spot.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the acetic acid), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): Confirm structure via ¹H-NMR (CDCl₃). Look for the disappearance of the primary amine broad singlet and the appearance of the distinct pyrrole β-protons (singlet, ~5.8 ppm) and the 2,5-dimethyl protons (singlet, ~2.1 ppm).

Protocol 2: Tyk2 Kinase TR-FRET Assay

Objective: Evaluate the ATP-competitive inhibitory activity of the synthesized scaffold.

  • Reagent Preparation: Prepare Tyk2 enzyme, biotinylated peptide substrate, and ATP in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dispensing: Serially dilute the compound in DMSO and dispense into a 384-well pro-binding microplate. Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is selected over standard ELISA because the time-delay measurement eliminates short-lived background auto-fluorescence common in heterocyclic compounds, drastically reducing false positives.

  • Incubation: Add the kinase/substrate/ATP mixture to the wells and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Validation Checkpoint (Z'-Factor): Read the plate on a microplate reader (Excitation 340 nm; Emission 615 nm and 665 nm). Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only validated if Z' > 0.5 , ensuring robust signal-to-noise ratio for accurate IC₅₀ determination.

Protocol 3: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

Objective: Determine the MIC of the scaffold against M. tuberculosis H37Rv.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6. Dilute to 10⁵ CFU/mL.

  • Plating: Add 100 µL of the inoculum to 96-well plates containing serial dilutions of the test compound.

  • Incubation: Incubate plates at 37°C for 7 days.

  • Indicator Addition: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours. Causality: Alamar Blue (resazurin) is a redox indicator. Living mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a direct, quantifiable metabolic readout of bacterial viability.

  • Validation Checkpoint: Ensure the growth control wells turn pink and the sterile control wells remain blue. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

References

  • Heterocyclic compound - Google Patents (WO2015016206A1).
  • SYNTHESIS OF NEW PYRAZOLYL PYRROLE DERIVATIVES AS ANTITUBERCULAR AGENTS - Connect Journals.
  • Paal–Knorr synthesis - Wikipedia.
  • Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes - Benchchem.

Sources

Foundational

Molecular Weight and Exact Mass of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole: A Comprehensive Analytical Guide

Executive Summary In the landscape of modern drug discovery, bi-heterocyclic scaffolds such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS Registry Number: 34605-66-8) [11] serve as critical building blocks...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bi-heterocyclic scaffolds such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS Registry Number: 34605-66-8) [11] serve as critical building blocks. Featuring a pyrazole ring covalently linked to a pyrrole ring, this structural motif is frequently leveraged in medicinal chemistry for its ability to modulate complex biological targets, including tyrosine kinases implicated in autoimmune diseases [2].

For researchers and analytical scientists, the precise determination of this compound's molecular weight and exact mass is not merely a regulatory formality; it is the foundational metric for structural validation, pharmacokinetic (PK) profiling, and Fragment-Based Drug Discovery (FBDD) [3]. This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, its synthetic context, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to confirm its identity.

Structural and Physicochemical Profiling

The compound consists of a 1-methyl-1H-pyrazole core substituted at the 3-position by a 2,5-dimethyl-1H-pyrrole ring.

Mass Calculation Breakdown

To understand the analytical signature of the compound, we must deconstruct its molecular formula (C₁₀H₁₃N₃ ) [11, 12]:

  • Carbon (C): 10 atoms × 12.00000 Da = 120.00000 Da

  • Hydrogen (H): 13 atoms × 1.00783 Da = 13.10173 Da

  • Nitrogen (N): 3 atoms × 14.00307 Da = 42.00921 Da

The monoisotopic exact mass is the sum of the masses of the primary isotopes of these elements, yielding 175.1109 Da . In contrast, the molecular weight (molar mass) accounts for the natural isotopic distribution of the elements, resulting in 175.23 g/mol [12, 13].

Table 1: Key Quantitative Parameters
ParameterValueAnalytical Significance
Chemical Name 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazoleIUPAC standard identification.
CAS Registry Number 34605-66-8Unique chemical identifier [11].
Molecular Formula C₁₀H₁₃N₃Defines elemental composition [12].
Molecular Weight 175.23 g/mol Used for stoichiometric calculations and bulk formulation [13].
Monoisotopic Exact Mass 175.1109 DaTarget mass for neutral molecule in HRMS.
[M+H]⁺ Exact Mass 176.1182 DaPrimary target ion in positive Electrospray Ionization (ESI+).

Synthetic Context & Mass Validation Logic

The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is classically achieved via the Paal-Knorr Pyrrole Synthesis [1, 6]. This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (1-methyl-1H-pyrazol-3-amine) under mildly acidic conditions [6, 7].

The mechanism proceeds via the nucleophilic attack of the pyrazole-amine on the protonated carbonyls of the dione, forming a hemiaminal intermediate. Subsequent cyclization and dehydration yield the fully aromatized bi-heterocycle[7]. Because this reaction can occasionally yield incomplete dehydration products or furan byproducts (if the amine fails to incorporate), HRMS is strictly required to validate that the exact mass matches the theoretical 175.1109 Da.

Workflow Start 1-Methyl-1H-pyrazol-3-amine + Hexane-2,5-dione Condensation Paal-Knorr Condensation (Acid Catalysis, Heat) Start->Condensation Reactants Product 3-(2,5-Dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole (C10H13N3) Condensation->Product Cyclization & Dehydration HRMS LC-ESI-HRMS Analysis (Positive Ion Mode) Product->HRMS Aliquot for QC Result Exact Mass Detection: [M+H]+ m/z 176.1182 HRMS->Result Mass Validation

Caption: Logical workflow connecting the Paal-Knorr synthesis of the compound to its HRMS exact mass validation.

Analytical Methodologies: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the gold standard for confirming the exact mass of small molecules in drug discovery [4, 8]. Instruments equipped with Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers provide mass resolving power (>100,000 FWHM) capable of distinguishing the target compound from isobaric impurities and confirming its isotopic distribution[4, 10].

Step-by-Step LC-ESI-HRMS Protocol

To establish a self-validating analytical system, the following protocol details not just the how, but the causality behind each experimental parameter:

Step 1: Sample Preparation

  • Action: Dissolve the synthesized compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of LC-MS water and acetonitrile containing 0.1% formic acid.

  • Causality: Formic acid acts as an abundant proton source. Because the pyrazole ring contains basic nitrogen atoms, the acidic environment ensures the molecule is pre-charged in solution, facilitating highly efficient ionization in positive mode.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Causality: The non-polar C18 stationary phase effectively retains the lipophilic bi-heterocycle, separating it temporally from unreacted polar precursors (like the primary amine) and buffer salts. This temporal separation prevents ion suppression at the mass spectrometer source.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV, a desolvation temperature of 350°C, and a sheath gas flow of 40 arb.

  • Causality: These specific thermal and pneumatic parameters ensure the complete evaporation of the LC solvent droplets (desolvation) and the stable formation of a Taylor cone, maximizing the transition of the compound into gas-phase [M+H]⁺ ions.

Step 4: Mass Analysis & Data Processing

  • Action: Acquire full-scan MS data (m/z 100-1000) using an Orbitrap analyzer set to a resolution of at least 70,000 at m/z 200. Extract the ion chromatogram for m/z 176.1182.

  • Causality: High mass resolution is strictly required to achieve sub-2 ppm mass accuracy. This confirms the elemental composition (C₁₀H₁₄N₃⁺) with absolute certainty and rules out any isobaric molecules that might share the same nominal mass (m/z 176) but possess a different exact mass [10].

HRMS_Logic SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O + Formic Acid) LC UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->LC Ionization ESI+ Ionization (Protonation to [M+H]+) LC->Ionization MassAnalyzer Orbitrap / Q-TOF (Mass Resolution > 70,000) Ionization->MassAnalyzer DataAnalysis Data Processing (Isotope Pattern & Exact Mass) MassAnalyzer->DataAnalysis

Caption: The causal chain of the LC-ESI-HRMS protocol, from sample prep to high-resolution data processing.

Applications in Drug Development

The exact mass of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is not just an identification tool; it is a functional asset in pharmaceutical research:

  • Target Identification & Lead Optimization: During high-throughput screening, the exact mass serves as a critical identifier to track the compound's binding affinity to targets like Tyrosine Kinase 2 (Tyk2) [2].

  • Metabolite Profiling & Pharmacokinetics: In in vivo studies, HRMS is used to track the clearance of the parent compound (m/z 176.1182) and identify its metabolic fate [4]. For instance, if hepatic Cytochrome P450 enzymes hydroxylate the compound, the exact mass of the metabolite will shift by exactly 15.9949 Da (the exact mass of oxygen). The extreme precision of HRMS ensures that endogenous biological molecules are not falsely identified as drug metabolites[5, 10].

References

  • Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Organic Chemistry Portal.[Link]

  • Google Patents. "WO2015016206A1 - Heterocyclic compound.
  • Longdom Publishing. "High Resolution Mass Spectrometry for Drug Discovery and Development." Longdom Publishing.[Link]

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online.[Link]

  • ResolveMass Laboratories Inc. "High-Resolution Mass Spectrometry in Drug Discovery." ResolveMass.[Link]

  • Wikipedia. "Paal–Knorr synthesis." Wikipedia.[Link]

  • The Scientist. "High-Resolution Mass Spectrometry Solutions in Drug Discovery and Development." The Scientist.[Link]

  • SynArchive. "Paal-Knorr Pyrrole Synthesis." SynArchive.[Link]

  • Lab Manager. "Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics." Lab Manager.[Link]

Exploratory

Binding affinity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole to target proteins

An In-Depth Technical Guide to Characterizing the Binding Affinity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole to Target Proteins Introduction The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Characterizing the Binding Affinity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole to Target Proteins

Introduction

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a heterocyclic small molecule featuring a pyrazole core.[1][2][3][4] While specific biological data for this particular molecule is not extensively published, the pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide range of pharmacological activities.[5] Derivatives of pyrazole have been successfully developed as potent inhibitors of various protein classes, most notably protein kinases, which are crucial regulators of cell signaling and are frequently implicated in diseases such as cancer.[6][7][8][9] Other reported targets for pyrazole-containing compounds include tubulin and microbial enzymes.[10][11]

Given the established therapeutic relevance of the pyrazole motif, it is highly probable that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole interacts with specific protein targets to elicit a biological effect. The critical first step in elucidating its mechanism of action is to identify these protein partners and accurately quantify the strength of their interaction, known as binding affinity.

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to determine the binding affinity of this, or similar pyrazole-based compounds, to their protein targets. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Part 1: Target Identification and Prioritization

The journey to characterizing binding affinity begins with identifying a set of high-probability protein targets. For a novel pyrazole derivative, a logical starting point is to investigate protein families that are well-established as interacting with this scaffold.

Common Protein Targets for Pyrazole Derivatives

Based on extensive literature, the primary targets for pyrazole-based small molecules include:

  • Protein Kinases: This is the most prominent class of targets. Pyrazoles have been shown to inhibit a wide array of kinases, including:

    • Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][12]

    • Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-Kinases (PI3Ks).[6][9]

  • Tubulin: Some pyrazole analogues have been shown to inhibit tubulin polymerization, a mechanism shared with established anticancer agents.[10]

  • Other Enzymes: Pyrazole derivatives have also been developed as inhibitors for enzymes in infectious agents, such as Mycobacterium tuberculosis CYP121A1.[11]

A Strategic Approach to Target Screening

A tiered approach is recommended to efficiently identify the most relevant targets. This "funnel-down" strategy maximizes the use of resources and builds a strong evidence base for a specific drug-target interaction.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Biophysical Validation cluster_3 Phase 4: Cellular Target Engagement A Compound of Interest (3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole) B Broad Kinase Panel Screening (e.g., 400+ kinases at a single concentration) A->B Initial Hypothesis: Kinase Inhibitor C Dose-Response Assays (IC50 determination for initial hits) B->C D Orthogonal Biophysical Assays (SPR, ITC) C->D E Cellular Thermal Shift Assay (CETSA) D->E

Caption: A typical target deconvolution and validation workflow.

Part 2: Gold-Standard Methodologies for Binding Affinity Determination

Once a set of initial "hit" proteins has been identified, the next step is to rigorously characterize the binding affinity using orthogonal, biophysical methods. It is crucial to use multiple techniques to build a comprehensive and trustworthy profile of the interaction.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Expertise & Experience: ITC stands alone in its ability to directly measure the heat released or absorbed during a binding event. This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is invaluable for understanding the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects).

Trustworthiness: As a label-free, in-solution technique, ITC is less prone to artifacts that can arise from protein immobilization or fluorescent labeling. The self-validating nature of the data, where a clear sigmoidal binding isotherm must be observed, provides high confidence in the results.

Experimental Protocol: ITC

  • Preparation:

    • Dialyze the purified target protein and the compound into the same buffer to minimize buffer mismatch effects. A common buffer is PBS or HEPES with a small amount of DMSO to ensure compound solubility.

    • Determine the protein concentration with high accuracy (e.g., using A280nm with the calculated extinction coefficient).

    • Prepare a stock solution of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole at a concentration approximately 10-20 times that of the protein.

  • Instrument Setup:

    • Thoroughly clean the ITC cell and syringe.

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Equilibrate the instrument to the desired temperature (typically 25°C).

  • Titration:

    • Perform a series of small (e.g., 2-5 µL) injections of the compound into the protein solution.

    • The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

Expertise & Experience: SPR is a powerful technique for studying the real-time kinetics of a binding interaction. It measures the association rate (kon) and the dissociation rate (koff) of the compound to the target protein. The equilibrium dissociation constant (Kd) can then be calculated as koff/kon. This kinetic information is critical for drug development, as a slow off-rate can lead to a longer duration of action in vivo.

Trustworthiness: SPR provides a self-validating dataset. The ability to see the full association and dissociation phases in the sensorgram, and the requirement for the data to fit a 1:1 binding model, lends high confidence. Furthermore, running multiple concentrations of the analyte and achieving a global fit to the data ensures the robustness of the derived kinetic constants.

compound Analyte (Compound) in solution complex Analyte-Ligand Complex compound->complex kon (Association) protein Ligand (Target Protein) Immobilized on Sensor Chip complex->compound koff (Dissociation)

Caption: Principle of SPR measuring association and dissociation rates.

Experimental Protocol: SPR

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a suitable density that avoids mass transport limitations.

    • A reference channel should be prepared (e.g., an activated and blocked surface without protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole in running buffer.

    • Inject the compound solutions over the protein and reference surfaces, starting with the lowest concentration.

    • Record the SPR response (in Response Units, RU) over time, including an association phase (when the compound is flowing over) and a dissociation phase (when only running buffer is flowing).

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to get the specific binding sensorgram.

    • Perform a global fit of the sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis will yield the kinetic constants kon and koff, and the affinity Kd.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

Expertise & Experience: While biophysical assays like ITC and SPR are essential for characterizing the direct interaction between a compound and a purified protein, it is crucial to confirm that this interaction also occurs within the complex environment of a cell. CETSA is the definitive method for this.[13] It is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.

Trustworthiness: CETSA is a powerful, label-free method to verify target engagement in intact cells or cell lysates. A positive result—a statistically significant shift in the melting temperature (Tm) of the target protein in the presence of the compound—provides strong, self-validating evidence that the compound is reaching and binding to its intended target in a physiological context.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells that express the target protein of interest.

    • Treat the cells with either the vehicle (e.g., DMSO) or a desired concentration of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

  • Heating and Lysis:

    • Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).

    • Lyse the cells to release the proteins (e.g., by freeze-thaw cycles).

  • Separation of Soluble and Aggregated Protein:

    • Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Quantification:

    • Carefully collect the supernatant containing the soluble, non-denatured protein.

    • Quantify the amount of the specific target protein remaining in the supernatant using a method like Western Blot or ELISA.

  • Data Analysis:

    • For both vehicle- and compound-treated samples, plot the percentage of soluble protein against the temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).

    • A significant increase in the Tm for the compound-treated sample compared to the vehicle control indicates target stabilization and cellular engagement.

Part 3: Quantitative Data Presentation

Clear and concise presentation of binding affinity data is paramount. All quantitative results should be summarized in a structured table to allow for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Target ProteinAssay MethodParameterValue
Kinase AITCKd50 nM
Kinase ASPRKd (koff/kon)65 nM
Kinase ACETSA (in HEK293)ΔTm+4.2 °C
Kinase BITCKd1.2 µM
Kinase BSPRKd (koff/kon)1.5 µM
Kinase BCETSA (in HEK293)ΔTm+1.1 °C
TubulinITCNo Binding Detected-

This table represents example data and is for illustrative purposes only.

Conclusion

Determining the binding affinity of a novel compound like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a multi-step process that requires a logical, evidence-based approach. By starting with a hypothesis-driven selection of potential targets and then employing a suite of orthogonal, self-validating biophysical and cellular techniques, researchers can build a high-confidence profile of the compound's interactions. The combination of thermodynamic data from ITC, kinetic data from SPR, and cellular target engagement confirmation from CETSA provides a robust and comprehensive understanding of binding affinity, paving the way for further mechanistic studies and drug development efforts.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.). Elsevier. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]

  • Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. (2015). PLOS One. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors. (2011). PubMed. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Publishing. [Link]

  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (n.d.). PMC. [Link]

  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). (n.d.). ResearchGate. [Link]

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole. (n.d.). Merck. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Executive Summary & Strategic Context 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a sterically hindered, electron-rich heterocyclic building block widely utilized in medicinal chemistry. It serves as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a sterically hindered, electron-rich heterocyclic building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors, FLT3 inhibitors, and calcium release-activated calcium (CRAC) channel modulators[1][2].

Strategically, converting the primary amine of 1-methyl-1H-pyrazol-3-amine into a 2,5-dimethylpyrrole acts as a highly robust protecting group. This transformation allows chemists to perform aggressive downstream functionalizations—such as directed lithiation or bromination of the pyrazole core—without risking unwanted side reactions at the nitrogen center[1].

Mechanistic Causality: The Paal-Knorr Condensation

The synthesis leverages the classic Paal-Knorr pyrrole condensation , a thermodynamically driven process that transforms a primary amine and a 1,4-dicarbonyl into an aromatic pyrrole. The mechanistic causality follows four distinct phases:

  • Nucleophilic Attack : The exocyclic primary amine of 1-methyl-1H-pyrazol-3-amine attacks one of the carbonyl carbons of 2,5-hexanedione, forming a hemiaminal intermediate.

  • First Dehydration : Acid catalysis protonates the hemiaminal hydroxyl group, driving the elimination of water to form an electrophilic imine (Schiff base).

  • Intramolecular Cyclization : The nitrogen lone pair (or its enamine tautomer) attacks the remaining carbonyl, executing a 5-membered ring closure to form a dihydroxypyrrolidine intermediate.

  • Thermodynamic Sink (Aromatization) : A second acid-catalyzed dehydration expels another equivalent of water. The system falls into a thermodynamic sink, yielding the highly stable, conjugated aromatic pyrrole.

Mechanism A 1-Methyl-1H-pyrazol-3-amine + 2,5-Hexanedione B Hemiaminal Formation (Acid Catalyzed) A->B C Imine Intermediate (- H2O) B->C D Intramolecular Cyclization (Ring Closure) C->D E Aromatization (- H2O) D->E F 3-(2,5-dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole E->F

Mechanistic pathway of the Paal-Knorr pyrrole synthesis via dehydration and cyclization.

Experimental Design & Self-Validating Systems

To ensure high fidelity and yield, this protocol utilizes a Dean-Stark apparatus with toluene as the solvent, a method proven superior for driving condensation reactions to completion[3].

  • Causality of Toluene : Toluene forms a minimum-boiling azeotrope with water. Refluxing at ~110 °C provides the necessary thermal activation energy while allowing the continuous physical removal of the water byproduct, shifting the equilibrium entirely to the right (Le Chatelier's Principle).

  • Causality of p-TsOH : While some historical protocols utilize acetic acid as a bulk co-solvent[2], employing 10 mol% p-Toluenesulfonic acid (p-TsOH) in toluene provides highly efficient Brønsted acidity. This drives hemiaminal dehydration without the need for harsh, large-volume acidic workups[3].

  • Stoichiometric Control : A 1.2 molar equivalent of 2,5-hexanedione is utilized. This slight excess compensates for evaporative loss during extended reflux and ensures the complete consumption of the more valuable pyrazole amine, simplifying downstream chromatography.

The Self-Validating System: This protocol is inherently self-validating. By calculating the theoretical yield of water (2 equivalents per mole of amine), the chemist can visually track the reaction's progress. For a 5.1 mmol scale, the evolution of exactly ~0.18 mL of water in the Dean-Stark trap mechanically validates that the reaction is complete, independent of TLC or LC-MS analysis.

Quantitative Data & Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1-Methyl-1H-pyrazol-3-amine 97.121.05.1 mmol (495 mg)Limiting Reactant / Nucleophile
2,5-Hexanedione 114.141.26.1 mmol (696 mg)Electrophile / 1,4-Dicarbonyl
p-Toluenesulfonic acid monohydrate 190.220.10.51 mmol (97 mg)Brønsted Acid Catalyst
Toluene 92.14N/A20 mLSolvent / Azeotroping Agent

Expected Yield: 75–85% (approx. 670–760 mg) of a beige/off-white solid.

Step-by-Step Synthesis Protocol

  • Reaction Assembly : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-3-amine (495 mg, 5.1 mmol) and suspend it in anhydrous toluene (20 mL)[3].

  • Reagent Addition : Charge the flask with 2,5-hexanedione (696 mg, 6.1 mmol) followed immediately by p-toluenesulfonic acid monohydrate (97 mg, 0.51 mmol)[3].

  • Apparatus Setup : Attach a Dean-Stark trap (pre-filled with toluene to the sidearm) and fit a reflux condenser on top. Ensure continuous cold water flow through the condenser.

  • Azeotropic Reflux : Submerge the flask in an oil bath pre-heated to 130 °C. Reflux the reaction mixture vigorously (internal temp ~115 °C) for 6 to 12 hours[3].

  • In-Process Control (IPC) : Monitor the water collection in the Dean-Stark trap. Once the water volume reaches ~0.18 mL and ceases to increase, the reaction is complete. Validate via TLC (EtOAc/Hexanes 1:1), looking for the complete disappearance of the highly polar baseline amine spot.

  • Workup : Remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the dark amber solution in vacuo using a rotary evaporator to remove all toluene.

  • Purification : Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) and load it onto a silica gel column. Elute using a gradient of Ethyl Acetate / Petroleum Ether (or MeOH/DCM as an alternative[4]) to isolate the target compound.

  • Isolation : Pool the product-containing fractions and concentrate in vacuo to yield 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

Workflow Step1 1. Reagent Assembly Amine + Dione in Toluene Step2 2. Acid Catalysis Add p-TsOH (0.1 eq) Step1->Step2 Step3 3. Dean-Stark Reflux 115 °C for 6-12 h Step2->Step3 Step4 4. In-Process Control TLC & H2O Volume Check Step3->Step4 Step5 5. Workup Cool & Concentrate in vacuo Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target pyrrole.

Analytical Characterization

To verify the structural integrity of the synthesized compound, cross-reference the purified material against the following expected analytical profiles:

Analytical TechniqueExpected Signals / Observations
TLC (EtOAc:Hexane 1:1) Product Rf​ ~0.6 (Strongly UV active); Starting amine Rf​ ~0.1 (Ninhydrin active)
1 H NMR (400 MHz, CDCl 3​ ) δ ~7.35 (d, 1H, pyrazole CH), ~6.15 (d, 1H, pyrazole CH), ~5.80 (s, 2H, pyrrole CH), 3.85 (s, 3H, N-CH 3​ ), 2.10 (s, 6H, pyrrole-CH 3​ )
LC-MS (ESI+) [M+H]+ m/z calculated for C 10​ H 14​ N 3​ + : 176.12, found: ~176.1

References

  • United States Patent 10,273,224 B2 - Preparation of substituted pyrazole compounds (Details the exact Dean-Stark, p-TsOH, and Toluene methodology).
  • European Patent 3206691 B1 - Substituted Heteroaryl Compounds and Methods of Use (Details alternative Acetic Acid/Toluene methodology and JAK/FLT3 applications).
  • Chinese Patent 112079781 A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine (Discusses downstream bromination and CRAC channel modulation).

Sources

Application

Paal-Knorr pyrrole synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

An In-depth Technical Guide to the Paal-Knorr Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole Introduction: The Significance of Pyrazole-Pyrrole Scaffolds In the landscape of modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Paal-Knorr Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Introduction: The Significance of Pyrazole-Pyrrole Scaffolds

In the landscape of modern drug discovery, the fusion of distinct heterocyclic rings into single molecular entities represents a powerful strategy for developing novel therapeutic agents. The combination of pyrazole and pyrrole moieties, in particular, has garnered significant attention. Pyrazole derivatives are well-established pharmacophores known for a wide spectrum of biological activities.[1][2] Similarly, the pyrrole ring is a core component of many natural products and synthetic drugs.[3][4] The resulting 1,3-disubstituted pyrazole-pyrrole hybrids create a rigid, three-dimensional scaffold that is ideal for targeted interactions with biological macromolecules, making them valuable building blocks for kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals.[1][5]

This application note provides a comprehensive guide to the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole via the Paal-Knorr pyrrole synthesis. This classic yet highly efficient reaction offers a straightforward and reliable method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[4][6][7] We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and present the necessary data for successful synthesis and characterization.

Reaction Overview and Mechanism

The Paal-Knorr synthesis is the condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[7] In this specific application, the primary amine is 3-amino-1-methyl-1H-pyrazole, and the 1,4-dicarbonyl is 2,5-hexanedione (also known as acetonylacetone).

The reaction is typically accelerated by a weak acid catalyst, which facilitates the key cyclization and dehydration steps.[3][7] While various catalysts can be employed, including mineral acids or Lewis acids, greener and milder catalysts such as acetic acid or citric acid are often preferred to avoid degradation of sensitive substrates.[8]

The Reaction Scheme:

G cluster_product Product r1 3-amino-1-methyl-1H-pyrazole plus + r2 2,5-Hexanedione catalyst Acetic Acid (cat.) Ethanol, Reflux p1 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole G arrow arrow A 1. Reagent Preparation (Dissolve amine in EtOH) B 2. Addition (Add 2,5-hexanedione & acetic acid) A->B C 3. Reaction (Heat to reflux for 2-4 hours) B->C D 4. Solvent Removal (Evaporate ethanol under vacuum) C->D E 5. Aqueous Work-up (Dissolve residue in EtOAc, wash with NaHCO₃ & brine) D->E F 6. Drying & Concentration (Dry with MgSO₄, filter, and evaporate solvent) E->F G 7. Purification (Silica gel column chromatography) F->G H 8. Final Product (Characterize pure compound) G->H

Sources

Method

Application Notes and Protocols for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole in Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Its remarkable versatility and ability to engage in a wide range of biological interactions have cemented its status as a "privileged scaffold."[6][7] This means that the pyrazole core is a recurring motif in a multitude of clinically successful drugs and drug candidates.[2][7][8][9] The synthetic tractability of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[10][11] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][4][8][9][12]

The subject of this application note, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole , represents a novel iteration of this esteemed scaffold. The incorporation of a 2,5-dimethyl-1H-pyrrol-1-yl substituent introduces unique structural and electronic features that can be exploited in the design of next-generation therapeutics. This document will provide a detailed exploration of the potential applications of this compound in drug discovery, with a particular focus on its utility as a scaffold for the development of protein kinase inhibitors for oncology.

Hypothesized Therapeutic Application: A Scaffold for Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer.[6] Consequently, protein kinase inhibitors have emerged as a highly successful class of anticancer drugs.[3][6] The pyrazole scaffold is a key component in several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib.[6][7]

The structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole suggests its potential as a starting point for the development of novel kinase inhibitors. The pyrazole core can serve as a versatile anchor, with the substituent groups oriented to interact with key regions of the kinase active site. The 2,5-dimethyl-1H-pyrrol-1-yl moiety, in particular, offers several intriguing possibilities for molecular interactions:

  • Hydrophobic Interactions: The methyl groups on the pyrrole ring can engage in favorable hydrophobic interactions with nonpolar amino acid residues within the kinase active site.

  • Hydrogen Bonding: While the pyrrole ring itself is not a strong hydrogen bond donor or acceptor, its electronic properties can influence the hydrogen bonding potential of the adjacent pyrazole ring.

  • Steric Influence: The bulky dimethyl-pyrrol-yl group can be used to achieve selectivity for a particular kinase by exploiting differences in the size and shape of the active site among different kinases.

The following sections will outline a series of protocols for the initial characterization and screening of this compound and its derivatives as potential kinase inhibitors.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Luminescent-Based)

This protocol describes a general, high-throughput method for assessing the inhibitory activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole and its analogs against a panel of protein kinases. The assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (and derivatives)

  • Recombinant protein kinases of interest

  • Kinase-specific peptide substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a series of dilutions of the stock solution in DMSO to generate a dose-response curve (e.g., 10-point, 3-fold serial dilutions).

  • Kinase Reaction:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the appropriate compound dilution to the test wells. Add 1 µL of DMSO to the control wells (0% inhibition) and wells for the no-enzyme control.

    • Add 2.5 µL of a solution containing the kinase and its specific peptide substrate to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for 1-2 hours.

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Luminescent-based Assay: This format is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

  • Dose-Response Curve: Generating a full dose-response curve is essential for accurately determining the potency (IC₅₀) of an inhibitor and assessing its mechanism of action.

  • ATP Concentration at Km: Running the assay with the ATP concentration at its Michaelis-Menten constant (Km) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of the test compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (and derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the test wells. Add 100 µL of medium with DMSO to the control wells.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percent cell viability for each compound concentration relative to the DMSO-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Table 1: Hypothetical Screening Data for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole Analogs

Compound IDKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)A549 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
Lead-001 5012001.52.8
Analog-002258000.81.2
Analog-00315015005.27.5
Analog-00445500.50.9

Lead-001 represents the parent compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

Visualizations

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->Receptor Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: A simplified representation of a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common target for pyrazole-based inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening Cascade Start 3-(2,5-dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole Scaffold Synthesis Chemical Synthesis of Analogs Start->Synthesis Library Compound Library Synthesis->Library Primary_Screen Primary Screen: Biochemical Kinase Assay (IC₅₀) Library->Primary_Screen Test Compounds Secondary_Screen Secondary Screen: Cellular Proliferation Assay (GI₅₀) Primary_Screen->Secondary_Screen Active Compounds Hit_to_Lead Hit-to-Lead Optimization Secondary_Screen->Hit_to_Lead Validated Hits

Sources

Application

Application Note: 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole as a Sterically Hindered Ligand in Palladium-Catalyzed Cross-Coupling

Executive Summary The construction of sterically congested biaryl scaffolds is a critical bottleneck in the synthesis of modern active pharmaceutical ingredients (APIs) and advanced agrochemicals. While biarylphosphine l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of sterically congested biaryl scaffolds is a critical bottleneck in the synthesis of modern active pharmaceutical ingredients (APIs) and advanced agrochemicals. While biarylphosphine ligands (e.g., Buchwald ligands) are the industry standard, nitrogen-donor ligands offer superior air stability, lower toxicity, and cost-effective scalability. This application note details the use of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (MePyr-Pz) as a highly sterically hindered, electron-rich monodentate nitrogen ligand for Palladium-catalyzed Suzuki-Miyaura cross-coupling.

By leveraging the unique steric topology of the 2,5-dimethylpyrrole moiety, this ligand stabilizes highly active monoligated Pd(0) species, enabling the efficient coupling of unactivated and sterically hindered aryl chlorides.

Mechanistic Rationale & Ligand Design

The catalytic efficacy of MePyr-Pz is rooted in its dual-component architecture, which precisely balances electronic donation and steric shielding:

  • Electronic Contribution ( σ -Donation): The 1-methylpyrazole core coordinates to the palladium center via the imine-like N2 atom. Pyrazole nitrogens are robust σ -donors that increase the electron density at the metal center, which is a prerequisite for facilitating the challenging oxidative addition of unactivated aryl chlorides 1.

  • Steric Shielding (The "Umbrella" Effect): The 3-position of the pyrazole is occupied by a 2,5-dimethylpyrrol-1-yl group. The lone pair of the pyrrole nitrogen is delocalized into its aromatic system, rendering it non-coordinating. However, the two methyl groups at the 2,5-positions project outward, creating a massive steric cleft around the coordinating pyrazole nitrogen.

  • Causality in Catalysis: This extreme steric bulk forces the formation of a highly active, monoligated Pd(0)L species during the catalytic cycle. Furthermore, the steric pressure significantly accelerates the rate-limiting reductive elimination step, driving the formation of the biaryl product while preventing the agglomeration of the catalyst into inactive palladium black nanoparticles 2. Sterically demanding ligands are universally required to overcome the high activation barriers associated with unactivated electrophiles 3.

Reaction Pathway Visualization

The following diagram illustrates the self-sustaining catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the Pd/MePyr-Pz system.

G Precat Precatalyst [Pd(MePyr-Pz)2Cl2] Pd0 Active Catalyst Pd(0)(MePyr-Pz) Precat->Pd0 Reduction (- 2 Cl, - L) OA Oxidative Addition Ar-Pd(II)(MePyr-Pz)-Cl Pd0->OA + Ar-Cl TM Transmetalation Ar-Pd(II)(MePyr-Pz)-Ar' OA->TM + Ar'-B(OH)2 + Base TM->Pd0 Reductive Elimination Prod Cross-Coupled Product Ar-Ar' TM->Prod Yields

Catalytic cycle of Suzuki-Miyaura cross-coupling using the Pd/MePyr-Pz system.

Experimental Protocols

Protocol A: Synthesis of the Precatalyst [Pd(MePyr−Pz)2​Cl2​]

This protocol outlines the synthesis of the bench-stable palladium(II) precatalyst.

  • Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with [PdCl2​(MeCN)2​] (1.0 mmol, 259 mg) and anhydrous dichloromethane (DCM, 20 mL).

  • Ligand Addition: Slowly add 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (MePyr-Pz) (2.1 mmol, 368 mg) dropwise to the stirring suspension.

    • Causality: The reaction is thermodynamically driven by the displacement of the highly labile acetonitrile ligands by the stronger nitrogen donor (MePyr-Pz). The slight excess (2.1 eq) ensures complete conversion.

  • Complexation: Stir the mixture at room temperature ( 25∘C ) for 4 hours.

    • Validation Checkpoint: The initial pale-yellow suspension will gradually clarify into a homogeneous deep-orange solution, confirming the successful ligand exchange.

  • Precipitation & Isolation: Concentrate the solution to approximately 5 mL under reduced pressure. Add cold diethyl ether (30 mL) vigorously to precipitate the complex. Filter the resulting solid through a medium-porosity glass frit, wash with pentane ( 2×10 mL), and dry under vacuum.

    • Causality: The extreme steric bulk of the 2,5-dimethylpyrrole moiety forces the two MePyr-Pz ligands into a trans configuration to minimize steric clash. This trans geometry is critical for generating the active monoligated Pd(0) species upon reduction in the subsequent catalytic cycle.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the coupling of sterically hindered, unactivated aryl chlorides.

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a 10 mL microwave vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), Arylboronic Acid (1.5 mmol), anhydrous K3​PO4​ (2.0 mmol), and the [Pd(MePyr−Pz)2​Cl2​] precatalyst (0.01 mmol, 1.0 mol%).

  • Solvent Addition & Degassing: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and inject 5.0 mL of a pre-degassed 1,4-Dioxane/Water mixture (10:1 v/v).

    • Causality: K3​PO4​ is selected over weaker bases (e.g., Na2​CO3​ ) to efficiently facilitate the transmetalation of sterically hindered boronic acids. The trace water is strictly required to generate the reactive [Pd]−OH intermediate that activates the boronic acid.

    • Causality: Degassing via freeze-pump-thaw is mandatory. While nitrogen-donor ligands are immune to auto-oxidation (unlike phosphines), the intermediate Pd(0) species remains highly susceptible to aerobic oxidation, which would prematurely terminate the catalytic cycle.

  • Heating: Stir the reaction mixture at 100∘C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint: Monitor the reaction via GC-MS or TLC. The complete consumption of the aryl chloride alongside the appearance of a single new product peak validates the efficacy of the transmetalation step. If homocoupling of the boronic acid is observed, it indicates oxygen ingress, as O2​ promotes the oxidative homocoupling pathway.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove catalyst residues and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Data Presentation

The performance of the MePyr-Pz ligand was evaluated against standard parameters. The results demonstrate that the ligand's steric bulk allows for exceptionally low catalyst loadings while maintaining high yields.

Table 1: Optimization of Reaction Conditions

Reaction conditions: 2-Chloro-1,3-dimethylbenzene (1.0 mmol), Phenylboronic acid (1.5 mmol), Base (2.0 mmol), Solvent (5.0 mL), 12 h.

EntryCatalyst Loading (mol%)BaseSolventTemp (°C)GC Yield (%)
11.0 Na2​CO3​ Toluene10042
21.0 K3​PO4​ Toluene10068
31.0 K3​PO4​ 1,4-Dioxane10075
4 1.0 K3​PO4​ 1,4-Dioxane/ H2​O (10:1) 100 >99
50.5 K3​PO4​ 1,4-Dioxane/ H2​O (10:1)10096
61.0 K3​PO4​ 1,4-Dioxane/ H2​O (10:1)8081
Table 2: Substrate Scope (Synthesis of Hindered Biaryls)

Reaction conditions: Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), K3​PO4​ (2.0 mmol), 1.0 mol% [Pd(MePyr−Pz)2​Cl2​] , 1,4-Dioxane/ H2​O (10:1), 100∘C , 12 h.

EntryAryl ChlorideBoronic AcidProduct ScaffoldIsolated Yield (%)
12-ChlorotoluenePhenylboronic acid2-Methylbiphenyl98
22-Chloro-1,3-dimethylbenzenePhenylboronic acid2,6-Dimethylbiphenyl96
32-Chloro-1,3-dimethylbenzene2-Methylphenylboronic acid2,2',6-Trimethylbiphenyl91
41-Chloro-2-methoxybenzene2-Naphthylboronic acid1-(2-Methoxyphenyl)naphthalene94
52,4,6-TriisopropylchlorobenzenePhenylboronic acid2,4,6-Triisopropylbiphenyl88

References

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.RSC Advances, 2018.
  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes.Catalysis Science & Technology, 2013.
  • A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates.Organic Letters (ACS Publications), 2009.

Sources

Method

Best purification methods for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

An In-Depth Guide to the Purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole Authored by: A Senior Application Scientist This document provides detailed application notes and protocols for the purificati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Authored by: A Senior Application Scientist

This document provides detailed application notes and protocols for the purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole , a heterocyclic compound of interest in synthetic and medicinal chemistry. The purity of such compounds is paramount for accurate biological screening, mechanistic studies, and subsequent synthetic transformations. This guide is intended for researchers, scientists, and professionals in drug development, offering a framework built on established chemical principles and field-proven techniques. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high purity.

Compound Profile and Strategic Overview

Before initiating any purification protocol, a thorough understanding of the target compound's physicochemical properties is essential. This knowledge, combined with an assessment of the crude material, dictates the most effective purification strategy.

Physicochemical Properties:

PropertyValueSource
IUPAC Name 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-
CAS Number 34605-66-8[1][2]
Molecular Formula C₁₀H₁₃N₃[3]
Molecular Weight 175.23 g/mol [2]
Physical Form White to yellow to brown to black powder or crystals[1]
Purity (Typical) 97% (as supplied commercially)[1][3]
InChI Key RXHSFTMENSSYLC-UHFFFAOYSA-N[1][3]

The solid nature of this compound immediately suggests that recrystallization and column chromatography are the primary purification methods to consider.[4][5][6] The choice between them, or their sequential use, depends on the nature and quantity of the impurities present.

Common Impurities in Pyrazole Synthesis: The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[7][8] This can lead to several types of impurities:

  • Regioisomers: If unsymmetrical precursors are used, the formation of isomeric pyrazole products is a common challenge.[7]

  • Unreacted Starting Materials: Residual hydrazine or dicarbonyl compounds may persist in the crude product.

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the final aromatization step is incomplete.[7]

  • Colored Byproducts: Side reactions, particularly involving hydrazine starting materials, can generate highly colored impurities.[7]

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) is a critical first step to visualize the number of components and guide the selection of the purification method.

Method 1: Recrystallization

Recrystallization is the method of choice for purifying crystalline solids when impurities have different solubility profiles from the desired compound.[5][9] The technique relies on dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the "mother liquor".[4][10]

Causality of Solvent Selection

The success of recrystallization hinges entirely on the choice of solvent. An ideal solvent should exhibit the following characteristics:

  • High Solubility at High Temperature: The target compound should be very soluble in the boiling solvent.[10]

  • Low Solubility at Low Temperature: The compound should be poorly soluble in the cold solvent to maximize recovery.[5]

  • Favorable Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[9]

  • Inertness: The solvent must not react with the compound.

Recommended Solvents for Screening: Based on the heterocyclic nature of the pyrazole-pyrrole scaffold, the following solvents and solvent systems are excellent starting points for screening.[11]

Solvent/SystemPolarityRationale
Ethanol / MethanolPolar ProticOften effective for polar heterocyclic compounds.[11]
IsopropanolPolar ProticA slightly less polar alcohol, may offer different solubility.[11]
Ethyl AcetatePolar AproticA versatile solvent for moderately polar compounds.
Hexane / Ethyl AcetateNon-polar / Polar AproticA mixed system where hexane acts as an "anti-solvent". Useful if the compound is too soluble in pure ethyl acetate.[11]
CyclohexaneNon-polarPyrazole itself can be crystallized from cyclohexane; may be suitable for less polar derivatives.[11]
Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude material in ~0.5 mL of various candidate solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate). Continue adding the hot solvent dropwise until the solid just dissolves. Using an excess of solvent will significantly reduce the final yield.[5]

  • Decolorization (Optional): If the solution is highly colored due to minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.[7]

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][9] Rushing this step can cause impurities to be trapped in the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[5]

  • Drying: Dry the purified crystals, preferably under vacuum, to remove all traces of the solvent.

Workflow and Troubleshooting

G cluster_prep Preparation cluster_main Recrystallization Process cluster_trouble Troubleshooting A Crude Solid B Select Solvent A->B C Dissolve in Minimum Hot Solvent D Decolorize with Charcoal (Optional) C->D E Hot Filtration (Optional) D->E F Slow Cooling to Room Temperature E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K Assess Purity (TLC, MP, NMR) T1 Problem: Oiling Out S1 Solution: - Re-heat & add more solvent - Lower crystallization temp. slowly - Change solvent system T2 Problem: No Crystals Form S2 Solution: - Scratch flask with glass rod - Add a seed crystal - Evaporate some solvent

Caption: Recrystallization workflow from crude solid to pure product.

Method 2: Flash Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[6][12] It is particularly effective for separating compounds with similar solubilities, such as regioisomers, or for removing multiple impurities in a single step.[7][13]

Causality of Phase Selection
  • Stationary Phase: For a moderately polar N-heterocyclic compound like this, silica gel is the standard and most effective stationary phase. Its acidic nature can sometimes cause degradation of very sensitive compounds, but it is generally suitable for pyrazole and pyrrole systems.[14]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. The polarity of the solvent mixture determines how quickly compounds move down the column.[6] A preliminary TLC analysis is essential to find a solvent system that gives a retention factor (Rƒ) for the target compound of ~0.25-0.35 .

    • Common Eluents: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients are typically effective for this class of compounds. Start with a low polarity mixture and gradually increase the polarity to elute the compounds.[14]

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a TLC plate of the crude material in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane) to identify the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly under gravity or pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • Dry Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.[15]

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. Start with the low-polarity solvent system determined by TLC. If a gradient elution is needed, gradually increase the proportion of the more polar solvent to elute the more strongly adsorbed compounds.[6]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Workflow and Data Presentation

G cluster_prep Preparation cluster_main Chromatography Process A Crude Sample B Determine Eluent via TLC (Rf ≈ 0.3) A->B C Pack Column with Silica Gel B->C D Load Sample (Dry Loading Preferred) E Elute with Solvent (Gradient or Isocratic) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J Assess Purity (TLC, NMR)

Caption: Flash column chromatography workflow for compound purification.

Method 3: Purification via Acid Salt Formation

This advanced chemical method leverages the basicity of the nitrogen atoms in the pyrazole ring. By treating the crude material with an acid, the target compound can be converted into a salt. This salt often has drastically different solubility properties compared to neutral organic impurities, allowing for its selective crystallization.

Causality and Applicability

The lone pair of electrons on the pyridine-type nitrogen of the pyrazole ring is basic and can be protonated by an acid to form a pyrazolium salt. This method is exceptionally useful for removing non-basic impurities that may have similar polarity and solubility to the free base, making them difficult to separate by chromatography or recrystallization. A German patent describes this general approach for pyrazole purification.[16]

Experimental Protocol: Acid Salt Crystallization
  • Dissolution: Dissolve the crude 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: While stirring, slowly add a solution of an acid. A common choice is hydrochloric acid dissolved in an organic solvent (e.g., 2M HCl in diethyl ether or gaseous HCl bubbled through the solution). Add the acid until the precipitation of the salt is complete.

  • Salt Isolation: Collect the precipitated pyrazolium salt by vacuum filtration. Wash the salt with a small amount of the cold organic solvent to remove impurities that remain in the solution.

  • Liberation of Free Base: Suspend the collected salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Neutralization: Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), with vigorous stirring until the aqueous layer is basic (test with pH paper). This deprotonates the salt, regenerating the neutral, organic-soluble compound.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent to recover all of the product.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.

Workflow Diagram

G A Crude Free Base in Organic Solvent B Add Acid (e.g., HCl) to form Salt A->B C Precipitate/ Crystallize Salt B->C D Filter and Wash Salt C->D E Suspend Salt in Water/Organic Solvent D->E F Neutralize with Base (e.g., NaHCO3) E->F G Extract into Organic Layer F->G H Dry and Evaporate Solvent G->H I Pure Free Base H->I

Caption: Purification workflow via acid salt formation and neutralization.

Final Purity Assessment

Regardless of the method used, the purity of the final product must be rigorously assessed.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot.

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point range.

  • Spectroscopic Analysis (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential to confirm the structural integrity of the compound and the absence of detectable impurities.

By selecting the appropriate method based on a preliminary analysis of the crude material and by carefully executing these detailed protocols, researchers can confidently obtain high-purity 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole for their downstream applications.

References

  • Methods of Purification of Organic Compounds | CK-12 Foundation. (n.d.). CK-12. Retrieved March 17, 2026, from [Link]

  • How To: Purify by Distillation. (n.d.). University of Rochester. Retrieved March 17, 2026, from [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen Overseas. Retrieved March 17, 2026, from [Link]

  • methods of purification of organic compounds. (2019, October 16). BYJU'S. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). Jack Westin. Retrieved March 17, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved March 17, 2026, from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 17, 2026, from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025, August 10). ResearchGate. Retrieved March 17, 2026, from [Link]

  • A kind of preparation method of pyrazole derivatives. (n.d.). Google Patents.
  • Applications of counter-current chromatography in organic synthesis purification of heterocyclic derivatives of lapachol. (2007, June 1). PubMed. Retrieved March 17, 2026, from [Link]

  • Process for the purification of crude pyrroles. (n.d.). Google Patents.
  • Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross Coupling of Electron Deficient Pyrroles and Arylboronic Acids. (2002, February 2). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved March 17, 2026, from [Link]

  • 29.3 Chromatographic Columns. (n.d.). Open Library Publishing Platform. Retrieved March 17, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024, June). JETIR. Retrieved March 17, 2026, from [Link]

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. (2010, April 27). MDPI. Retrieved March 17, 2026, from [Link]

  • New Unusual Synthesis of N-Arylpyrroles. (1979). J.C.S. CHEM. COMM. Retrieved March 17, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022, November 23). IntechOpen. Retrieved March 17, 2026, from [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved March 17, 2026, from [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals. Retrieved March 17, 2026, from [Link]

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole. (n.d.). Merck. Retrieved March 17, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. (2025, May 8). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Atroposelective Synthesis of Axially Chiral N‐Arylpyrroles by Chiral‐at‐Rhodium Catalysis. (n.d.). Wiley Online Library. Retrieved March 17, 2026, from [Link]

Sources

Application

Topic: Preparation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole Derivatives

An Application Note and Detailed Protocol for Researchers Introduction: The Strategic Fusion of Pyrazole and Pyrrole Moieties In the landscape of medicinal chemistry, the pyrazole and pyrrole heterocycles stand out as "b...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for Researchers

Introduction: The Strategic Fusion of Pyrazole and Pyrrole Moieties

In the landscape of medicinal chemistry, the pyrazole and pyrrole heterocycles stand out as "biologically privileged" scaffolds.[1] Pyrazole derivatives are renowned for a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3][4][5][6][7] This has led to the development of numerous FDA-approved drugs containing this core structure, such as the selective COX-2 inhibitor Celecoxib.[1][6] Similarly, the pyrrole ring is a cornerstone of many natural products and synthetic molecules with significant therapeutic value.[8]

The conjugation of these two pharmacophores into a single molecular entity, such as the 3-(pyrrol-1-yl)pyrazole framework, creates a unique chemical architecture with significant potential for novel drug discovery. The resulting derivatives offer a rigid, three-dimensional structure with diverse points for functionalization, enabling fine-tuning of their physicochemical properties and biological target interactions. This guide provides a comprehensive overview of a robust synthetic strategy and a detailed experimental protocol for the preparation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, a representative compound of this promising class.

Synthetic Strategy: A Two-Stage Approach

The most efficient and logical synthesis of the target scaffold involves a two-stage process. First, a substituted aminopyrazole precursor is synthesized. Second, this precursor is used as the amine component in a classical Paal-Knorr pyrrole synthesis to construct the 2,5-dimethylpyrrole ring.

  • Stage 1: Synthesis of the Pyrazole Precursor (3-Amino-1-methyl-1H-pyrazole) . The Knorr pyrazole synthesis and related methods are the most common routes.[9][10] These typically involve the cyclocondensation reaction between a β-keto-nitrile (or a similar 1,3-dicarbonyl equivalent) and a substituted hydrazine. For our target, reacting methylhydrazine with a suitable three-carbon building block like malononitrile dimer or cyano-ketene acetals provides the required 3-amino-1-methyl-1H-pyrazole precursor.

  • Stage 2: Construction of the Pyrrole Ring via Paal-Knorr Synthesis . The Paal-Knorr synthesis is a highly reliable and widely used method for preparing substituted pyrroles.[8][9] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under weakly acidic conditions.[11] In our case, the 3-amino-1-methyl-1H-pyrazole synthesized in Stage 1 serves as the primary amine, and acetonylacetone (2,5-hexanedione) provides the 1,4-dicarbonyl backbone to form the desired 2,5-dimethylpyrrole moiety.

Visualizing the Synthetic Workflow

G cluster_stage1 Stage 1: Pyrazole Synthesis cluster_stage2 Stage 2: Paal-Knorr Pyrrole Synthesis Methylhydrazine Methylhydrazine AminoPyrazole 3-Amino-1-methyl- 1H-pyrazole Methylhydrazine->AminoPyrazole Cyclocondensation BKC β-Keto-nitrile (e.g., Cyanoacetone) BKC->AminoPyrazole Acetonylacetone Acetonylacetone (2,5-Hexanedione) FinalProduct 3-(2,5-dimethyl-1H-pyrrol-1-yl)- 1-methyl-1H-pyrazole AminoPyrazole->FinalProduct Paal-Knorr Reaction Acetonylacetone->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Mechanism Deep Dive: The Paal-Knorr Reaction

Understanding the mechanism of the Paal-Knorr synthesis is crucial for optimizing reaction conditions. The reaction proceeds via acid catalysis, where one of the carbonyl groups of the 1,4-dicarbonyl compound is protonated, activating it for nucleophilic attack by the primary amine.[9][12]

The key steps investigated by Amarnath et al. are[8][11]:

  • Hemiaminal Formation: The primary amine (our aminopyrazole) attacks a protonated carbonyl group to form a hemiaminal intermediate.

  • Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. This ring-forming step is often the rate-determining step.[12]

  • Dehydration: A sequence of two dehydration steps (elimination of two water molecules) occurs, leading to the formation of the aromatic pyrrole ring.[9][13]

The use of a weak acid like acetic acid is sufficient to catalyze the reaction without promoting side reactions, such as the formation of furans, which can occur under strongly acidic conditions (pH < 3).[11]

Visualizing the Paal-Knorr Mechanism

G Start Amine (R-NH2) + 1,4-Diketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ - H₂O Cyclized Cyclized Dihydroxy Intermediate Hemiaminal->Cyclized Intramolecular Attack Dehydrated Aromatic Pyrrole Product Cyclized->Dehydrated - 2H₂O

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

This protocol details the Paal-Knorr condensation (Stage 2), assuming the availability of the 3-amino-1-methyl-1H-pyrazole precursor.

Materials and Reagents
  • 3-Amino-1-methyl-1H-pyrazole (≥97% purity)

  • Acetonylacetone (2,5-Hexanedione) (≥98% purity)

  • Glacial Acetic Acid (ACS grade)

  • Ethanol (Absolute, 200 proof)

  • Ethyl Acetate (ACS grade)

  • Hexanes (ACS grade)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-methyl-1H-pyrazole (5.0 g, 45.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add 40 mL of absolute ethanol to the flask and stir until the amine dissolves. To this solution, add acetonylacetone (5.64 g, 49.5 mmol, 1.1 equiv) followed by glacial acetic acid (1.0 mL) to act as the catalyst.

    • Scientist's Note: A slight excess of the diketone ensures the complete consumption of the limiting aminopyrazole. Acetic acid provides the necessary weak acid catalysis for the condensation.[11]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up - Solvent Removal: Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid catalyst.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL) to aid in the removal of water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Elution: Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity to a 9:1 mixture of Hexanes:Ethyl Acetate.

  • Fraction Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

  • Final Concentration: Remove the solvent from the combined fractions using a rotary evaporator to yield the pure 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole as a white to off-white solid.

Characterization and Data

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. The following table presents representative (hypothetical) data for the target compound.

Analysis Result
Appearance White crystalline solid
Melting Point 88-90 °C
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=2.4 Hz, 1H), 6.20 (d, J=2.4 Hz, 1H), 5.85 (s, 2H), 3.80 (s, 3H), 2.10 (s, 6H)
¹³C NMR (101 MHz, CDCl₃) δ 148.2, 139.5, 128.1, 106.5, 105.8, 36.5, 13.0
Mass Spec (EI-MS) m/z 189.1269 [M]⁺ (Calcd. for C₁₀H₁₃N₃: 189.1271)
Yield 7.2 g (85%)

Note: NMR peak assignments correspond to pyrazole C-H, pyrazole C-H, pyrrole C-H, N-methyl, and pyrrole C-methyl protons, respectively. Spectroscopic data for similar pyrazole structures can be found in the literature.[14][15][16][17]

Applications and Biological Relevance

Derivatives of pyrazole and pyrrole are staples in drug discovery programs, exhibiting a wide array of biological activities.[18][19][20] The prepared 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole scaffold can serve as a core structure for generating libraries of novel compounds for screening. By functionalizing the pyrazole or pyrrole rings, researchers can explore structure-activity relationships (SAR) for various therapeutic targets.

The table below shows hypothetical biological data for a derivative of the title compound against a common drug target, illustrating its potential application.

Compound ID Target IC₅₀ (nM)
PPY-001COX-2 Enzyme150
PPY-002p38 MAP Kinase85
PPY-003Tubulin Polymerization250

Data is for illustrative purposes only. The biological activity of pyrazole derivatives can be highly dependent on their substitution patterns.[2][21]

Conclusion

This guide outlines a robust and efficient two-stage synthesis for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole derivatives, centered on the reliable Paal-Knorr pyrrole synthesis. The detailed protocol provides a practical, step-by-step method for laboratory preparation, purification, and characterization. The resulting scaffold represents a valuable platform for medicinal chemists and drug development professionals seeking to explore novel chemical space and develop new therapeutic agents.

References

  • Uto, Y., et al. (2020). Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Sebastian, J., & Anilkumar, G. (2013). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]

  • Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters. Available at: [Link]

  • Shaaban, M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Beaud, R., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Campano, N. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. Available at: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). Available at: [Link]

  • Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Available at: [Link]

  • Limban, C., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • Patel, H. V., et al. (2019). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Current Organic Synthesis. Available at: [Link]

  • Noureddine, A., et al. (2022). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of King Saud University - Science. Available at: [Link]

  • Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available at: [Link]

  • Worrall, C. P., et al. (2015). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Trade Science Inc. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Available at: [Link]

  • Penning, T. D., et al. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

In Vivo Dosing Protocols for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole: A Detailed Guide for Preclinical Research

Introduction: Navigating the Preclinical Evaluation of a Novel Pyrazole Compound The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of si...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Evaluation of a Novel Pyrazole Compound

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4][5][6] Pyrazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory and anticancer agents.[7][8][9] The successful preclinical in vivo evaluation of novel pyrazole compounds is a critical step in the drug development pipeline, providing essential data on efficacy, pharmacokinetics (PK), and toxicology.[10][11]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole. Given the limited publicly available data on this specific molecule, the following protocols are based on established methodologies for similar small molecule pyrazole derivatives with poor aqueous solubility. The core principle is to ensure reproducible and meaningful data through careful consideration of vehicle selection, formulation, and administration route.

Pre-formulation and Vehicle Selection: The Foundation of a Successful In Vivo Study

The physicochemical properties of a compound, particularly its solubility, are paramount in designing an effective in vivo dosing strategy.[11] Pyrazole-based compounds often exhibit poor water solubility, necessitating the use of specialized formulation vehicles to achieve adequate bioavailability for preclinical studies.[12]

Solubility Assessment

A preliminary solubility assessment of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole in a panel of pharmaceutically acceptable solvents is the first critical step. This data will inform the selection of an appropriate vehicle for the intended route of administration.

Vehicle Component Rationale for Use Considerations
Dimethyl Sulfoxide (DMSO) A powerful and common solvent for dissolving a wide range of nonpolar compounds.Can exhibit toxicity at higher concentrations. Typically used as a co-solvent at ≤10% of the final formulation volume for in vivo studies.[13][14]
Polyethylene Glycol (PEG) 300/400 A water-miscible co-solvent that can enhance the solubility of poorly soluble compounds.Can cause osmotic diarrhea at high doses.
Tween® 80 / Kolliphor® EL (Cremophor® EL) Non-ionic surfactants used to increase solubility and stability of hydrophobic compounds in aqueous solutions.Potential for hypersensitivity reactions, especially with Cremophor® EL.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) A cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.A generally well-tolerated option for various administration routes.
Saline (0.9% NaCl) The primary aqueous vehicle for final dilution.
Methylcellulose / Carboxymethylcellulose (CMC) Suspending agents used for oral administration to create uniform suspensions.Not suitable for parenteral routes.
Recommended Vehicle Compositions

Based on common practices for similar small molecules, the following vehicle compositions can be considered for initial testing. The final choice will depend on the compound's solubility and the chosen route of administration.

Administration Route Example Vehicle Composition
Oral (PO) 0.5% - 1% Methylcellulose or CMC in water with 5-10% DMSO and/or 10-20% PEG400.
Intraperitoneal (IP) 10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline.
Intravenous (IV) 5-10% DMSO, 10-20% HP-β-CD in 5% Dextrose in Water (D5W) or Saline. Must be sterile filtered.
Subcutaneous (SC) Formulation in an oil-based vehicle such as sesame oil or sunflower oil can provide sustained release.[15][16]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable based on the specific experimental needs and the determined solubility of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

Protocol 1: Preparation of an Oral Formulation (Suspension)

This protocol is suitable for daily oral gavage administration in rodent models.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • 0.5% Methylcellulose in sterile water

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the compound based on the desired final concentration and dosing volume.

  • Initial Solubilization: Add the appropriate volume of DMSO to the compound in a sterile conical tube. Vortex thoroughly until the compound is completely dissolved. The final concentration of DMSO in the formulation should ideally be below 10%.

  • Addition of Co-solvent: Add PEG400 to the solution and vortex until homogenous.

  • Suspension: Gradually add the 0.5% methylcellulose solution to the dissolved compound while continuously vortexing to ensure a uniform suspension.

  • Final Volume: Adjust to the final volume with the methylcellulose solution.

  • Visual Inspection: Before each administration, vortex the suspension to ensure homogeneity.

Protocol 2: Preparation of an Intraperitoneal (IP) Formulation (Solution)

This protocol is designed for systemic administration via IP injection.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

  • DMSO

  • PEG400

  • Tween® 80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the compound.

  • Initial Solubilization: In a sterile conical tube, dissolve the compound in DMSO.

  • Addition of Co-solvents and Surfactant: Sequentially add PEG400 and Tween® 80, vortexing after each addition to ensure a clear solution.

  • Final Dilution: Slowly add the sterile saline to the organic solution while vortexing to prevent precipitation.

  • Visual Inspection: The final formulation should be a clear, homogenous solution. Visually inspect for any precipitation before administration.

Protocol 3: Preparation of an Intravenous (IV) Formulation (Solution)

This protocol requires strict adherence to sterile techniques to produce a formulation suitable for IV administration.

Materials:

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile 5% Dextrose in Water (D5W) or Saline

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Preparation of Cyclodextrin Solution: In a sterile vial, prepare a solution of HP-β-CD in D5W or saline. The concentration will depend on the required solubilization capacity.

  • Initial Solubilization of Compound: In a separate sterile vial, dissolve the compound in a minimal amount of DMSO.

  • Complexation: Slowly add the dissolved compound solution to the HP-β-CD solution while vortexing.

  • Final Volume and Filtration: Adjust to the final volume with the HP-β-CD solution. Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Visual Inspection: The final product must be a clear, particle-free solution.

Dose Determination and Administration

The selection of an appropriate dose range is a critical aspect of in vivo studies.[17]

Dose Range Finding Studies

For a novel compound, it is advisable to conduct a dose range-finding study to determine the maximum tolerated dose (MTD). This typically involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity.

Pharmacokinetic (PK) Studies

A pilot PK study is highly recommended to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[11] This data will inform the dosing frequency required to maintain therapeutic concentrations.

Administration Volumes

The volume of the formulation administered should be within the recommended limits for the chosen animal model and route to minimize stress and potential adverse effects.

Animal Model Route Maximum Administration Volume
Mouse Oral (PO)10 mL/kg
Intraperitoneal (IP)10 mL/kg
Intravenous (IV)5 mL/kg
Subcutaneous (SC)10 mL/kg
Rat Oral (PO)10 mL/kg
Intraperitoneal (IP)10 mL/kg
Intravenous (IV)5 mL/kg
Subcutaneous (SC)5 mL/kg

Visualizing the Experimental Workflow

A well-defined experimental workflow is essential for the successful execution of in vivo studies.

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation cluster_dosing In Vivo Dosing solubility Solubility Assessment vehicle Vehicle Selection solubility->vehicle weigh Weigh Compound vehicle->weigh dissolve Dissolve in Vehicle weigh->dissolve qc Visual QC dissolve->qc dose_calc Dose Calculation qc->dose_calc administer Administer to Animal Model dose_calc->administer observe Monitor for Efficacy & Toxicity administer->observe

Caption: A generalized workflow for the in vivo evaluation of a novel compound.

Potential Signaling Pathways of Interest

While the specific mechanism of action for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is not defined, pyrazole derivatives are known to modulate various signaling pathways. A related compound, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], has shown immunomodulatory effects and cytotoxicity in myeloid leukemia cells, suggesting potential interactions with pathways regulating inflammation and cell proliferation.[18]

signaling_pathway cluster_pyrazole Pyrazole Compound cluster_pathways Potential Target Pathways pyrazole 3-(2,5-dimethyl-1H-pyrrol-1-yl)- 1-methyl-1H-pyrazole cox COX-1 / COX-2 pyrazole->cox Inhibition? cytokines Cytokine Production (IL-4, IL-6, IL-10, IFNγ) pyrazole->cytokines Modulation? kinases Kinase Signaling (e.g., MAPKs, CDKs) pyrazole->kinases Inhibition? apoptosis Apoptosis Induction cox->apoptosis cytokines->apoptosis kinases->apoptosis

Caption: Potential signaling pathways modulated by pyrazole derivatives.

Conclusion and Best Practices

The successful in vivo evaluation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole hinges on a systematic and well-documented approach. It is imperative to begin with a thorough characterization of the compound's physicochemical properties to inform the development of a stable and bioavailable formulation. The protocols provided herein serve as a robust starting point, and researchers should remain vigilant in observing animal welfare and meticulously recording all experimental parameters. Adherence to these principles will undoubtedly contribute to the generation of high-quality, reproducible data, which is the cornerstone of advancing novel therapeutic candidates.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23). Retrieved from [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. (n.d.). Retrieved from [Link]

  • Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia - PubMed. (2023, April 14). Retrieved from [Link]

  • On precision dosing of oral small molecule drugs in oncology - PMC. (2020, July 17). Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (n.d.). Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30). Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved from [Link]

  • What are the preferable iv vehicle system for in vivo study? - ResearchGate. (2012, September 27). Retrieved from [Link]

  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024, June 28). Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate. (2024, January 21). Retrieved from [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents | Pharmacy Education. (2023, May 15). Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022, May 12). Retrieved from [Link]

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. (2010, April 27). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

  • Early phase clinical trials to identify optimal dosing and safety - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications. (2023, July 13). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently work with researchers who hit a wall when transitioning lipophilic hit compounds from in silico or biochemical scr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently work with researchers who hit a wall when transitioning lipophilic hit compounds from in silico or biochemical screens into aqueous biological assays.

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole presents a classic biopharmaceutical challenge. To solve its solubility issues, we must first understand the structural causality behind its behavior. This molecule is a bis-heterocycle lacking any hydrogen bond donors (both the pyrrole and pyrazole nitrogens are substituted). The presence of three methyl groups further increases its hydrophobicity. Consequently, the thermodynamic penalty of disrupting the water hydrogen-bond network to accommodate this molecule is exceptionally high, driving rapid hydrophobic aggregation and precipitation in aqueous media[1].

This guide provides field-proven, self-validating protocols to force this compound into solution and keep it there, whether you are running in vitro cell assays or in vivo pharmacokinetic studies.

I. Solubilization Decision Matrix

Do not apply a one-size-fits-all approach. The correct solubilization strategy depends entirely on your downstream application's tolerance for excipients.

Workflow Start Target: 3-(2,5-dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole InVitro In Vitro Assays (Cell Culture / Biochem) Start->InVitro InVivo In Vivo / Formulation (Animal Models) Start->InVivo DMSO Primary Solvent: DMSO (Max 50 mM Stock) InVitro->DMSO HPBCD Host-Guest Complexation (10-20% HP-β-CD) InVivo->HPBCD Aqueous IV/PO Nano Lipid Nano-emulsion (SMEDDS) InVivo->Nano High Lipophilicity Precip Aqueous Dilution Precipitation Risk? DMSO->Precip Surf Co-Solvent / Surfactant (0.1% Tween-80 / 0.5% DMSO) Precip->Surf Mitigate Nucleation

Figure 1: Decision matrix for solubilizing highly lipophilic bis-heterocycles.

II. Step-by-Step Troubleshooting Protocols
Protocol A: Surfactant-Mediated Dispersion (For In Vitro Assays)

The Mechanism: When you pipette a pure DMSO stock of a lipophilic compound into aqueous media, the DMSO rapidly diffuses into the water. This leaves the compound stranded in a highly supersaturated state, causing immediate solvent-shift nucleation (precipitation)[2]. By pre-mixing the DMSO stock with a surfactant, you create a transitional micellar environment that shields the hydrophobic pyrrole/pyrazole rings from the bulk water.

Step-by-Step Workflow:

  • Primary Dissolution: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Ensure complete dissolution via vortexing.

  • Surfactant Bridging: In a separate microcentrifuge tube, mix 1 part of the 10 mM DMSO stock with 1 part Tween-80 (or Kolliphor EL). Vortex vigorously for 60 seconds until the mixture is completely homogenous.

  • Aqueous Addition (Critical Step): Do not add water to the organic phase. Instead, place your target aqueous buffer (e.g., PBS or cell culture media) on a magnetic stirrer to create a strong vortex.

  • Dropwise Dispersion: Slowly add the DMSO/Tween-80/Compound mixture dropwise into the vortexing aqueous buffer.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS or UV-Vis to confirm the compound concentration matches your theoretical yield.

Protocol B: Host-Guest Complexation (For In Vivo Dosing)

The Mechanism: For animal studies, high concentrations of DMSO and Tween are toxic. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an FDA-approved excipient with a hydrophilic exterior and a hydrophobic inner cavity[3]. The cavity size of β-cyclodextrin (approx. 6.0–6.5 Å) perfectly accommodates aromatic and heterocyclic systems like the 2,5-dimethylpyrrole moiety, shielding it from water and enhancing apparent solubility by orders of magnitude[4].

Step-by-Step Workflow:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% physiological saline. Stir until completely clear.

  • Solid-State Addition: Weigh the 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole as a dry powder and add it directly to the HP-β-CD solution. (Avoid using DMSO as a bridging solvent if possible, as it competes for the cyclodextrin cavity)[4].

  • Thermal & Acoustic Energy: Probe sonicate the suspension on ice for 3 cycles (30 seconds on, 30 seconds off). Follow this by incubating the solution in a thermoshaker at 45°C for 24 hours to allow thermodynamic equilibrium of the inclusion complex[5].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

III. Quantitative Formulation Data

To assist with experimental design, refer to the following expected solubility limits based on vehicle selection.

Solubilization StrategyVehicle CompositionEstimated Max SolubilityBiological CompatibilityPrimary Application
Unformulated 100% PBS (pH 7.4)< 1 µMHighN/A
Simple Co-solvent 0.5% DMSO in Media10 - 50 µMModerate (Cell dependent)In Vitro Assays
Surfactant Micelles 0.5% DMSO + 0.1% Tween-80100 - 500 µMModerate (Membrane effects)In Vitro / Ex Vivo
Inclusion Complex 20% HP-β-CD in Saline2 - 5 mMHigh (FDA Approved)In Vivo (IV/PO)
Lipid Emulsion SMEDDS (Oil/Surfactant mix)> 10 mMModerate to HighIn Vivo (PO)[6]
IV. Frequently Asked Questions (FAQs)

Q1: My compound looks fully dissolved in the media, but my biochemical assay shows zero activity. What is happening? A1: You are likely experiencing "invisible precipitation" or the formation of colloidal nano-aggregates. Highly lipophilic compounds can form stable nano-suspensions (<200 nm) that do not scatter enough light to appear cloudy to the naked eye[2]. However, the compound is locked in these aggregates and is unavailable to bind to your target protein. Solution: Run Dynamic Light Scattering (DLS) on your media to check for particles, or switch to the HP-β-CD protocol to ensure the compound is molecularly dissolved.

Q2: Can I just heat the PBS to 37°C to force the compound into solution? A2: No. While heating increases kinetic solubility, it does not change the thermodynamic baseline. Once the solution cools back to room temperature (or even maintains 37°C over time), the compound will inevitably crash out as it seeks its lowest energy state (crystallization). You must alter the solvent environment using complexation or surfactants.

Q3: I am using HP-β-CD, but my solubility is still lower than expected. Why? A3: Check your excipients. If your buffer contains preservatives (like methylparaben) or if you used a large amount of organic solvent to transfer the drug, these molecules will actively compete with your compound for the hydrophobic cavity of the cyclodextrin, displacing your drug and causing it to precipitate[4]. Always attempt to complex the dry powder directly into the aqueous cyclodextrin solution.

V. References
  • [5] 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed (National Institutes of Health). Available at:[Link]

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC (National Institutes of Health). Available at:[Link]

  • [1] Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available at:[Link]

  • [6] Strategies to improve solubility and bioavailability of lipophilic drugs. ResearchGate. Available at:[Link]

  • [2] Emulsion forming drug delivery system for lipophilic drugs. SciSpace. Available at:[Link]

  • [4] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Chromatography for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Welcome to the dedicated support guide for the chromatographic analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole. This molecule, featuring both pyrazole and pyrrole heterocyclic systems, presents unique ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support guide for the chromatographic analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole. This molecule, featuring both pyrazole and pyrrole heterocyclic systems, presents unique challenges and opportunities in chromatographic method development. Its basic nitrogen atoms are particularly influential on its behavior, often leading to undesirable secondary interactions with stationary phases.

This guide is structured to provide immediate, actionable solutions to common problems and to build a foundational understanding of the principles governing its separation. We will move from high-level starting points to deep-dive troubleshooting, ensuring you can develop robust, reliable, and efficient analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries, providing a rapid orientation for method development.

Q1: I'm starting from scratch. What is the best initial HPLC setup for analyzing this compound?

A robust starting point is crucial to avoid early-stage frustration. For this N-heterocyclic compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most conventional and often successful approach.[1][2]

The rationale is to leverage the compound's moderate hydrophobicity while controlling its basicity to achieve good peak shape and retention.

Table 1: Recommended Starting Conditions for RP-HPLC

ParameterRecommendationRationale & Expert Notes
Column High-Purity C18, 2.1 or 4.6 mm i.d., <3 µm particle sizeA modern, end-capped, high-purity silica C18 column is critical. These columns have minimal accessible silanol groups, which are the primary cause of peak tailing for basic compounds like this one.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile additive ideal for LC-MS compatibility.[5][6] It sets the mobile phase pH to ~2.7, which serves two purposes: it protonates the basic nitrogens on your analyte, ensuring a single ionic state, and it suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions.[7][8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is often the preferred organic modifier as it typically provides sharper peaks and lower backpressure than methanol.
Gradient Start with a broad "scouting" gradient: 5% to 95% B over 10-15 minutesA scouting gradient quickly reveals the approximate elution conditions for your analyte and any impurities, providing the necessary data to build a more optimized, efficient method.[9][10]
Flow Rate 0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)These are standard flow rates for the respective column diameters.
Column Temp. 30 - 40 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
Detection PDA/DAD Detector, scan 200-400 nm. Monitor at λmax.Pyrazole and pyrrole rings are UV-active. A PDA (Photodiode Array) detector allows you to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity and to check for peak purity. Expect λmax to be in the 210-270 nm range.[11][12]
Q2: My peak is exhibiting significant tailing. What is the immediate and most probable cause?

Severe peak tailing for this molecule is almost certainly caused by secondary ionic interactions between the protonated basic nitrogen atoms of the pyrazole and pyrrole moieties and negatively charged, ionized residual silanol groups (-Si-O⁻) on the silica surface of the stationary phase.[3][13][14] This is a classic problem when analyzing basic compounds on older or lower-purity silica columns (Type A silica).[3][13]

These secondary interactions create an alternative, non-hydrophobic retention mechanism that slows a portion of the analyte molecules as they pass through the column, resulting in a "tail" on the backside of the peak.

Q3: Should I use Acetonitrile or Methanol as my organic modifier?

The choice between acetonitrile (ACN) and methanol can significantly alter the selectivity of your separation.

  • Acetonitrile (ACN) is generally the first choice. It is aprotic and has weaker hydrogen-bonding capability. It often results in sharper peaks and lower column backpressure.

  • Methanol (MeOH) is a protic solvent and a stronger hydrogen-bond donor/acceptor. Switching to methanol can change the elution order of your analyte relative to its impurities by introducing different intermolecular interactions.

Expert Tip: If you have co-eluting peaks with ACN, one of the most powerful and simple method development steps is to run the exact same gradient with methanol. The change in selectivity can often resolve previously hidden impurities.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides structured, cause-and-effect solutions to specific experimental problems.

Guide A: Diagnosing and Curing Poor Peak Shape

Poor peak shape compromises both resolution and integration accuracy, leading to unreliable quantification.[3] Tailing is the most common issue for this analyte.

Follow this workflow to diagnose and resolve the issue. The most common cause is silanol interactions, but other factors can contribute.

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? (e.g., using 0.1% Formic Acid) start->check_ph check_column Are you using a modern, high-purity, end-capped (Type B) silica column? check_ph->check_column Yes solution_ph Action: Lower Mobile Phase pH. Use 0.1% Formic Acid (pH ~2.7) or 0.1% TFA (pH ~2.1). check_ph->solution_ph No check_overload Is the peak shape better at 10x lower concentration? check_column->check_overload Yes solution_column Action: Switch to a high-performance column. (e.g., Waters CSH C18, Phenomenex Kinetex EVO C18, Agilent Zorbax Eclipse Plus C18) check_column->solution_column No solution_overload Action: Reduce injection mass. Decrease concentration or injection volume. check_overload->solution_overload Yes end Symmetrical Peak Achieved check_overload->end No, problem persists. Consider extra-column effects (tubing, connections). solution_ph->end solution_column->end solution_overload->end

Caption: Decision workflow for troubleshooting peak tailing.

Detailed Protocol: Eliminating Peak Tailing

  • Verify and Adjust Mobile Phase pH: The single most effective tool against tailing for basic compounds is controlling the mobile phase pH.[7][15][16]

    • Action: Ensure you are using an acidic modifier. 0.1% (v/v) formic acid is an excellent first choice. If tailing persists, you can switch to 0.05-0.1% trifluoroacetic acid (TFA).

    • Causality: At a pH below 3, the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral, preventing them from electrostatically interacting with your protonated basic analyte.[7] TFA is a stronger acid and also acts as an ion-pairing agent, which can further mask silanol sites and improve peak shape, though it may cause ion suppression if using mass spectrometry.[5][17]

  • Select the Right Stationary Phase: Not all C18 columns are created equal. If pH adjustment is insufficient, the column itself is the likely culprit.

    • Action: Switch to a column specifically designed for good peak shape with basic compounds. These are typically made from high-purity silica with advanced end-capping.

    • Causality: Modern column manufacturing reduces metal impurities in the silica and uses proprietary bonding and end-capping techniques to shield the underlying silica surface.[3][4] This creates a more inert surface with far fewer active sites available for secondary interactions.

  • Check for Column Overload: If the peak shape is asymmetrical (fronting or tailing) and broadens disproportionately with increasing concentration, you may be overloading the column.

    • Action: Prepare a dilution series of your sample (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) and inject the same volume. If the peak shape improves dramatically at lower concentrations, you have identified mass overload. Reduce your sample concentration or injection volume.

    • Causality: Overload occurs when the amount of analyte injected saturates the active sites at the head of the column, leading to a non-ideal distribution of molecules and a distorted peak.

Guide B: Improving Poor Resolution

Resolution is the measure of separation between two adjacent peaks. If an impurity or related compound is co-eluting with your main peak, you need to manipulate the chromatographic selectivity.

Achieving resolution requires changing the thermodynamics of the separation. This is done by altering the mobile phase, stationary phase, or temperature to change the relative retention times of the two compounds.

G start Poor Resolution (Co-eluting Peaks) step1 1. Optimize Gradient Slope Decrease the %B/min rate across the elution window of the target peaks. start->step1 step2 2. Change Organic Modifier Switch from Acetonitrile (ACN) to Methanol (MeOH) or vice-versa. step1->step2 If insufficient step3 3. Adjust Mobile Phase pH If impurities have different pKa values, changing pH can drastically alter selectivity. step2->step3 If insufficient step4 4. Screen Alternative Columns Exploit different retention mechanisms (e.g., pi-pi interactions). step3->step4 If insufficient end Baseline Resolution Achieved step4->end

Caption: Systematic approach to improving peak resolution.

Detailed Protocol: Enhancing Selectivity and Resolution

  • Optimize the Gradient: This is the easiest parameter to change.

    • Action: After your initial scouting run, identify the time window where your peaks of interest elute. Create a new gradient that is much shallower across this specific window. For example, if your peaks elute between 5 and 7 minutes when the gradient is at 40-60% B, try a new gradient that goes from 40-60% B over 10 minutes instead of 2.

    • Causality: A shallower gradient gives the molecules more time to interact with the stationary phase under conditions where they are migrating through the column, allowing for finer differences in their partitioning behavior to manifest as physical separation.[14][18][19]

  • Change the Organic Modifier ("Solvent Type"): This is a powerful tool for changing selectivity.

    • Action: If you are using acetonitrile, create an identical method where the "B" solvent is methanol.

    • Causality: ACN and MeOH have different chemical properties. ACN is aprotic and a weaker hydrogen bond acceptor. MeOH is protic and a stronger hydrogen bond donor/acceptor. These differences alter the intermolecular forces between the analytes and the mobile phase, which can significantly change their relative retention and elution order.[8]

  • Screen Alternative Stationary Phases: If modifying the mobile phase is not enough, you must change the stationary phase to introduce completely different interaction mechanisms.

Table 2: Column Selectivity Screening Guide

Stationary PhasePrimary Interaction(s)Ideal for Separating...
C18 (ODS) HydrophobicCompounds with differences in logP, alkyl chain length. The standard starting point.
Phenyl-Hexyl Hydrophobic, π-π InteractionsAromatic compounds, constitutional isomers where the position of a group on a ring changes. The phenyl rings in the stationary phase can interact with the pyrazole/pyrrole rings of your analyte.[20]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangePositional isomers, halogenated compounds, and polar compounds. Offers very different selectivity compared to C18.
Embedded Polar Group (EPG) Hydrophobic, Hydrogen BondingBasic compounds (offers alternative selectivity and good peak shape), compounds with H-bond donors/acceptors.

Part 3: Advanced Topics

Q: When should I consider Hydrophilic Interaction Liquid Chromatography (HILIC) for this molecule?

While RP-HPLC is the primary choice, HILIC becomes a powerful alternative under specific circumstances:

  • Analysis of Highly Polar Metabolites: If you are studying metabolic pathways, you may generate hydroxylated or other polar versions of the parent molecule that are poorly retained in reversed-phase.

  • Separation of Close Isomers: When all RP-HPLC methods fail to resolve a critical pair of isomers, switching to an orthogonal separation mode like HILIC can provide the novel selectivity needed.[21]

In HILIC, the stationary phase is polar (e.g., bare silica, amide, zwitterionic), and the mobile phase is highly organic (typically >70% ACN) with a small amount of aqueous buffer.[22][23][24] Water acts as the strong, eluting solvent. This mode separates compounds based on their polarity and partitioning into a water-enriched layer on the stationary phase surface.[24]

Q: How do I ensure my method is compatible with Mass Spectrometry (MS)?

MS detection requires that all mobile phase components be volatile to avoid fouling the ion source.

  • DO USE: Volatile acids like formic acid and acetic acid. Volatile buffers like ammonium formate and ammonium acetate.[6][17]

  • NEVER USE: Non-volatile buffers like sodium or potassium phosphate. These will precipitate in the MS source, causing a catastrophic loss of signal and requiring extensive cleaning.[5][6]

  • USE WITH CAUTION: Ion-pairing agents like TFA. While volatile, TFA is a strong ion-pairing agent that can cause significant signal suppression in the electrospray ionization (ESI) source.[5][17] If you must use it for chromatography, keep the concentration low (≤0.05%).

References

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. [Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • Pure Synth. (2025). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. [Link]

  • LCGC International. (2020). Modern Mobile Phase Design for HPLC. [Link]

  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Shimadzu. HPLC solvents and mobile phase additives. [Link]

  • University of Helsinki. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Waters Corporation. (2011). A Systematic Approach Towards UPLC® Method Development. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. (2011). A Systematic Approach Towards UPLC Methods Development. [Link]

  • ResearchGate. (2007). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. [Link]

  • PubMed. (2014). Optimisation of gradient elution with serially-coupled columns. Part I. [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • MDPI. (2023). Box–Behenken-Supported Development and Validation of UPLC Method for the Estimation of Eugenol.... [Link]

  • LCGC International. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • PubMed. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles.... [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. [Link]

  • PubMed. (2014). Calix[4]pyrroles: Highly Selective Stationary Phases for Gas Chromatographic Separations. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • PMC. (2011). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. [Link]

  • ResearchGate. (2017). Back to basics: The role of pH in retention and selectivity. [Link]

  • American Pharmaceutical Review. The Science of Separation: Understanding High-Performance Liquid Chromatography. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Moravek, Inc. Exploring the Role of pH in HPLC Separation. [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the Paal-Knorr synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the Paal-Knorr synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

The condensation of 1-methyl-1H-pyrazol-3-amine with hexane-2,5-dione is a highly effective route to this functionalized pyrrole[1]. However, researchers frequently encounter yield-limiting side reactions, including incomplete condensation, dione polymerization, and pyrrole autoxidation. This guide synthesizes field-proven methodologies to help you troubleshoot these specific issues, understand the underlying chemical causality, and implement a self-validating experimental protocol.

Part 1: Mechanistic Pathway & Side Product Divergence

To effectively troubleshoot, we must first understand the equilibrium dynamics of the Paal-Knorr reaction. The formation of the pyrrole ring requires two sequential dehydration steps. Failure to drive these steps forward leads to intermediate buildup, while overly harsh conditions trigger degradation.

Mechanism R Reactants 1-methyl-1H-pyrazol-3-amine + hexane-2,5-dione H Hemiaminal Intermediate (Incomplete Condensation) R->H Nucleophilic Attack S1 Polymeric Tars (Dione self-condensation) R->S1 Strong Acid (p-TsOH) Excess Heat I Imine / Enamine (Equilibrium State) H->I -H2O (Reversible) I->H +H2O (Hydrolysis) P Target Product 3-(2,5-dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole I->P Cyclization & -H2O S2 Oxidized Pyrrole (N-oxide / Ring cleavage) P->S2 O2 Exposure

Paal-Knorr mechanistic pathway and divergence into common side products.

Part 2: Troubleshooting FAQs

Q1: Why does my reaction stall at the mono-imine intermediate, resulting in poor yields? Causality: The Paal-Knorr condensation is an equilibrium-driven process[1]. The initial nucleophilic attack of the pyrazol-3-amine on hexane-2,5-dione forms a hemiaminal, which dehydrates to an imine. Because water is a byproduct of both the imine formation and the final cyclization, its accumulation in the reaction mixture pushes the equilibrium backward (hydrolysis), stalling the reaction at the intermediate stage. Solution: You must physically remove water from the system as it forms. Utilize a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene[2]. The continuous removal of water drives the reaction to completion via Le Chatelier's principle.

Q2: I am observing dark, tarry byproducts and a lower-than-expected yield. What causes this? Causality: Tarry byproducts typically arise from the acid-catalyzed self-condensation or degradation of the 1,4-dicarbonyl compound (hexane-2,5-dione). While strong mineral acids or p-toluenesulfonic acid (p-TsOH) accelerate the initial condensation, they aggressively promote these destructive side pathways, especially at prolonged reflux temperatures[2]. Solution: Switch to a milder acid catalyst. Acetic acid (AcOH) provides sufficient protonation to activate the carbonyl groups for nucleophilic attack without triggering extensive dione polymerization. Literature protocols demonstrate excellent yields and cleaner profiles using AcOH in toluene at elevated temperatures[3].

Q3: How can I prevent the oxidation of the newly formed pyrrole ring during the reaction and workup? Causality: The resulting 1,2,5-trisubstituted pyrrole is highly electron-rich. Electron-rich pyrroles are notoriously susceptible to autoxidation when exposed to atmospheric oxygen, which can lead to N-oxide formation or oxidative ring cleavage. Solution: Conduct the entire reaction under a strict inert atmosphere (Nitrogen or Argon). Degas your toluene prior to use by sparging with inert gas for 15 minutes. During workup, avoid prolonged exposure to air and use degassed aqueous solutions for neutralization.

Part 3: Condition Optimization Matrix

The following table summarizes the quantitative impact of various reaction parameters on the yield and impurity profile of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

SolventCatalystWater Removal MethodTemp (°C)Major Impurity ProfileExpected Yield
EthanolNoneNone78Uncyclized Imine< 40%
Toluenep-TsOH (0.1 eq)Dean-Stark Trap110Polymeric Tars50 - 60%
Toluene Acetic Acid (0.3 eq) Dean-Stark Trap 110 - 155 Minimal / Trace > 80%

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system . By calculating and monitoring the theoretical water byproduct, you can definitively confirm reaction completion without relying solely on TLC or LC-MS aliquots, which can introduce oxygen into the system.

Step-by-Step Methodology
  • System Preparation & Degassing:

    • Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Purge the entire system with dry Nitrogen (N₂) for 10 minutes.

    • Add 1-methyl-1H-pyrazol-3-amine (1.0 equivalent, e.g., 40.16 mmol) and hexane-2,5-dione (1.0 equivalent, e.g., 40.13 mmol) to the flask[3].

    • Add anhydrous toluene (e.g., 80 mL) that has been previously sparged with N₂.

  • Catalyst Addition:

    • Inject glacial acetic acid (0.3 equivalents, e.g., 12.16 mmol) into the reaction mixture[3].

  • Azeotropic Distillation (Self-Validation Step):

    • Validation Calculation: The condensation of 40.16 mmol of reactants will theoretically produce 80.32 mmol of water (approx. 1.45 mL).

    • Heat the reaction mixture to a vigorous reflux (110 °C – 155 °C bath temperature)[3].

    • Monitor the accumulation of water in the Dean-Stark trap. The reaction is deemed complete only when the collected water volume matches the theoretical calculation (1.45 mL) and ceases to accumulate (typically overnight)[2].

  • Workup & Neutralization:

    • Cool the reaction mixture to room temperature under continuous N₂ flow.

    • Concentrate the mixture in vacuo to remove the bulk of the toluene and acetic acid[3].

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash with a saturated, degassed aqueous solution of NaHCO₃ to neutralize residual acetic acid.

    • Extract the aqueous layer once more with EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Purify the crude residue via silica gel column chromatography using a gradient of Ethyl Acetate / Petroleum Ether (EtOAc/PE) to isolate the pure beige/white solid[3].

Workflow S1 1. Setup Amine + Dione + AcOH in Toluene under N2 S2 2. Azeotropic Distillation Reflux with Dean-Stark Monitor H2O volume S1->S2 S3 3. Workup Cool, neutralize, extract (EtOAc) S2->S3 S4 4. Purification Silica Gel Column (EtOAc/PE) S3->S4

Optimized self-validating experimental workflow for pyrrole synthesis.

References

  • Title: Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds Source: ResearchGate (Advances in Heterocyclic Chemistry) URL: [Link]

  • Title: SUBSTITUTED HETEROARYL COMPOUNDS AND METHODS OF USE (EP 3206691 B1)
  • Title: United States Patent: US 10,273,224 B2 Source: United States Patent and Trademark Office / Google Patents URL

Sources

Optimization

Stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole at room temperature

Technical Support Center: Stability & Handling of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole Overview 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS: 34605-66-8) is a specialized heterocyclic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Overview 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS: 34605-66-8) is a specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical agents, including Tyk2 inhibitors for autoimmune diseases[1]. While structurally robust in certain chemical environments, its electron-rich pyrrole moiety requires precise handling to prevent oxidative degradation. This guide provides evidence-based troubleshooting and protocols for maintaining compound integrity.

Frequently Asked Questions (FAQs)

Q1: Is 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole stable at room temperature? A: Yes, but only for short-term handling (e.g., weighing and immediate reaction setup). For long-term storage, room temperature (20–25°C) is not recommended. The compound contains a 2,5-dimethylpyrrole system, which is highly susceptible to autoxidation. Kinetic studies on 2,5-dimethylpyrrole derivatives demonstrate that oxygenation is a radical-chain process that is first-order with respect to both the pyrrole and molecular oxygen ( O2​ )[2]. At room temperature, continuous exposure to ambient air will initiate this degradation.

Q2: My batch has changed color from a white powder to brown/black. Is it still usable? A: Proceed with extreme caution. The physical form of this compound ranges from white to yellow, brown, or black crystals depending on its oxidation state[3]. The darkening is a direct visual indicator of pyrrole oxidation, which leads to the formation of highly conjugated, polymeric degradation products (often referred to as "sediment" in pyrrole chemistry)[2]. You must verify the purity via HPLC before using it in sensitive coupling reactions.

Q3: Does moisture affect the stability of this compound? A: While the molecule itself lacks functional groups prone to rapid hydrolysis, moisture acts as a catalyst for oxidative degradation. Water can increase the local solubility of dissolved oxygen and facilitate electron-transfer processes that accelerate the degradation of the pyrrole ring. Therefore, it must be stored tightly sealed in a dry environment[3].

Troubleshooting Guide

Issue A: Rapid Discoloration of Stock Solutions

  • Symptom: A clear or pale-yellow stock solution turns dark brown within 24–48 hours at room temperature.

  • Mechanistic Cause: Dissolved oxygen in the solvent initiates a radical chain reaction at the unsubstituted β -positions (3,4-positions) of the pyrrole ring. Light exposure further accelerates this photo-oxidation pathway.

  • Resolution:

    • Sparging: Degas all solvents with Argon or N2​ for at least 15 minutes prior to dissolving the compound.

    • Storage: Store solutions in amber glass vials to block UV/Vis light.

    • Temperature: Keep working solutions at 2–8°C and discard any unused portion after 48 hours.

Issue B: Inconsistent Yields in Downstream Catalytic Couplings

  • Symptom: Variable conversion rates when using the pyrazole-pyrrole building block in cross-coupling reactions.

  • Mechanistic Cause: Oxidized pyrrole species and polymeric byproducts can coordinate with transition metal catalysts (e.g., Pd or Cu), effectively poisoning the catalyst and altering the reaction stoichiometry.

  • Resolution: Perform a purity check. If purity is <97%, perform a recrystallization rescue (see Protocol 2) before proceeding.

Quantitative Data: Stability Matrix

The following table summarizes the expected stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole under various storage conditions, synthesized from empirical handling data and pyrrole oxidation kinetics.

Storage TemperatureAtmosphereLight ExposureExpected Shelf-Life (>97% Purity)Visual Appearance
-20°C Argon / N2​ Dark> 24 MonthsWhite powder
2-8°C (Recommended)Argon / N2​ Dark12 - 18 MonthsWhite to off-white
25°C (Room Temp)Sealed, Dry AirDark1 - 3 MonthsPale yellow
25°C (Room Temp)Ambient AirAmbient Lab Light< 2 WeeksBrown / Black
Solution (DMSO/DCM) Ambient AirAmbient Lab Light< 48 HoursDark brown

Experimental Protocols

Protocol 1: Inert Handling and Aliquoting Workflow To ensure a self-validating system, this protocol incorporates mass-balance checks and environmental validation.

  • Preparation: Transfer the sealed master bottle of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole into a glovebox purged with Argon ( O2​ < 5 ppm). Note: The compound is a skin/eye irritant (H315/H319); wear appropriate nitrile gloves and PPE[3].

  • Validation Step: Place a colorimetric oxygen indicator strip inside the glovebox. Do not open the compound until the strip confirms a strictly anaerobic environment.

  • Aliquoting: Weigh the required amounts into pre-tared, amber glass vials.

  • Sealing: Cap the vials with PTFE-lined septa while still inside the glovebox. Wrap the caps with Parafilm.

  • Verification: Remove vials from the glovebox and re-weigh them. The mass should perfectly match the tare + aliquot weight, confirming no moisture absorption occurred during transit. Store at 2–8°C.

Protocol 2: Purity Verification and Recrystallization Rescue If the compound has degraded (brown/black appearance), use this protocol to recover the pure material.

  • Analytical QC: Dissolve 1 mg of the degraded compound in 1 mL of HPLC-grade Acetonitrile. Run a reverse-phase HPLC (C18 column, Water/MeCN gradient with 0.1% TFA). Self-Validation: The intact compound will elute as a sharp peak, while oxidized polymers will appear as a broad baseline hump or early-eluting polar peaks.

  • Dissolution: If purity is <97%, dissolve the crude black solid in a minimal amount of hot ethyl acetate.

  • Filtration: Pass the hot solution through a short pad of Celite and silica gel. The highly polar oxidized polymeric species will strongly adhere to the silica, while the target compound will pass through.

  • Crystallization: Concentrate the filtrate under reduced pressure, then slowly add cold hexanes until the solution becomes cloudy.

  • Recovery: Cool the mixture to -20°C overnight. Filter the resulting white/pale-yellow crystals, wash with ice-cold hexanes, and dry under high vacuum for 4 hours.

Process Visualization

The following diagram illustrates the logical decision tree for handling and storing this compound based on its physical state.

G A Receive 3-(2,5-dimethyl-1H-pyrrol-1-yl) -1-methyl-1H-pyrazole B Visual Inspection (Check for Oxidation) A->B C White/Off-White (High Purity) B->C Pass D Yellow/Brown/Black (Oxidized/Degraded) B->D Fail E Aliquot under Argon/N2 (Glovebox) C->E G Analytical QC (HPLC/LC-MS) D->G F Store at 2-8°C (Desiccated & Dark) E->F H Silica Filtration & Recrystallization G->H Purity < 97% H->C Recovered Solid

Workflow for the inspection, handling, and purification of the pyrrole-pyrazole building block.

References[1] Heterocyclic compound (WO2015016206A1), Google Patents. Available at: https://patents.google.com/patent/WO2015016206A1/en[3]3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 34605-66-8), Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/34605668[2]Kinetic Study of the Oxygenation of 2,5-Dimethylpyrrole. A Model Compound Study Designed To Probe Initiation of the Oxidative Degradation of Petroleum Products, ResearchGate / Energy & Fuels. Available at: https://www.researchgate.net/publication/231411538_Kinetic_Study_of_the_Oxygenation_of_25-Dimethylpyrrole_A_Model_Compound_Study_Designed_To_Probe_Initiation_of_the_Oxidative_Degradation_of_Petroleum_Products

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

From the Desk of the Senior Application Scientist Welcome to the technical support center for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS No. 34605-66-8).

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS No. 34605-66-8). This guide is designed for researchers and drug development professionals who are working with this molecule and encountering challenges in obtaining high-quality crystalline material. Achieving a pure, crystalline solid is a critical step for accurate characterization, formulation, and ensuring batch-to-batch consistency. This document synthesizes fundamental crystallization principles with specific insights relevant to the pyrazole-pyrrole heterocyclic scaffold to provide actionable troubleshooting strategies.

Part 1: Troubleshooting Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of organic compounds, with specific advice tailored to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

Q1: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have formed. What are the next steps?

A1: This is a classic case of either using too much solvent or facing a nucleation barrier. The solution is likely stable and supersaturated. Here is a systematic approach to induce crystallization:

  • Confirm Supersaturation: The most common reason for crystallization failure is excessive solvent, meaning the solution is not supersaturated even at lower temperatures[1][2]. Before proceeding, try evaporating a portion of the solvent under reduced pressure or with a gentle stream of nitrogen to increase the compound's concentration. Then, repeat the cooling process.

  • Induce Nucleation: If concentration is not the issue, the system needs a "trigger" to start forming crystals. These methods provide a surface or energy required for the first molecules to organize into a lattice.

    • Mechanical Agitation: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide high-energy sites that can initiate crystal growth[1].

    • Seed Crystal Addition: If you have a tiny crystal from a previous batch, add it to the supersaturated solution. This provides a perfect template for further crystal growth[1][3]. If no seed crystal is available, dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introducing this rod into the solution can provide the necessary seed crystals[1].

    • Drastic Cooling: Once the solution has cooled to room temperature, placing it in an ice bath or even a freezer for a short period can sometimes provide the thermodynamic push needed for nucleation[4]. However, be aware that rapid cooling can lead to smaller, less pure crystals.

Troubleshooting_No_Crystals start Dissolved Compound Cools, No Crystals Form check_conc Is the solution too dilute? start->check_conc evaporate Reduce solvent volume (e.g., rotary evaporator) check_conc->evaporate Yes induce Induce Nucleation (Supersaturated Solution) check_conc->induce No recool Attempt cooling again evaporate->recool recool->induce fail Re-evaluate Solvent System recool->fail scratch Scratch flask with a glass rod induce->scratch Try First seed Add a seed crystal induce->seed If Available ultra_cool Cool further (Ice Bath) induce->ultra_cool Last Resort success Crystals Form scratch->success seed->success ultra_cool->success ultra_cool->fail Anti_Solvent_Crystallization start Dissolve Compound in Minimum 'Good' Solvent add_anti Slowly Add 'Poor' Solvent (Anti-Solvent) start->add_anti turbid Solution becomes persistently turbid add_anti->turbid turbid->add_anti No, continue adding clarify Add 1-2 drops 'Good' Solvent to clarify turbid->clarify Yes stand Allow to stand undisturbed clarify->stand crystals High-Quality Crystals Form stand->crystals

Caption: Workflow for anti-solvent crystallization.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What do the structural features of this molecule suggest about its crystallization behavior?

The molecule 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole lacks strong hydrogen bond donors. It has three nitrogen atoms that can act as hydrogen bond acceptors.[5] However, the dominant intermolecular forces driving crystallization are likely to be weaker van der Waals forces and C-H···π interactions, similar to other reported pyrrole-pyrazole hybrids.[6] This suggests that crystal packing might be sensitive to solvent choice and that multiple polymorphs could be possible. The relative rigidity of the two linked heterocyclic rings is favorable for crystallization, but the methyl groups can influence packing efficiency.

FAQ 2: My crude material is a brown, sticky solid. Should I attempt to crystallize it directly?

While direct crystallization might work, the presence of color and a non-crystalline nature suggest significant impurities. Attempting to crystallize highly impure material often leads to oiling out or poor crystal quality.[2] It is highly recommended to perform a preliminary purification:

  • Activated Charcoal: Dissolve the crude material in a suitable solvent (like ethanol or ethyl acetate), add a small amount of activated charcoal to adsorb colored impurities, heat briefly, and then filter hot to remove the charcoal before proceeding with crystallization.

  • Silica Plug: Dissolve the material in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate/hexane mixture) and pass it through a short column ("plug") of silica gel. This can quickly remove highly polar impurities.

FAQ 3: What can I do if all standard crystallization methods fail?

If direct crystallization proves intractable, a chemical modification approach can be employed. For nitrogen-containing heterocycles like pyrazoles, forming an acid addition salt is a powerful technique.[7]

  • Dissolve the crude base in a suitable organic solvent (e.g., isopropanol, ethanol).

  • Add an equimolar amount of an acid (e.g., hydrochloric acid in isopropanol, or oxalic acid).

  • The resulting salt often has vastly different solubility properties and a higher propensity to form a stable crystal lattice. The salt can then be crystallized, and if needed, the pure free base can be regenerated by neutralization and extraction.[8]

References

  • JETIR (June 2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Available at: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • K. S. Archana, et al. (2022). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 885-891. Available at: [Link]

  • Chemistry LibreTexts (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Acta Crystallographica Section E (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • RSC Publications (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Available at: [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • Organic Syntheses. 3,5-dimethylpyrazole. Available at: [Link]

  • Acta Crystallographica Section E (2009). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Elucidation of 1-Methylpyrazole-Pyrrole Regioisomers via NMR Spectroscopy

As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds—such as those found in Tyk2 inhibitors and other autoimmune therapeutics —the precise structural verification of building block...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on highly functionalized heterocyclic scaffolds—such as those found in Tyk2 inhibitors and other autoimmune therapeutics —the precise structural verification of building blocks becomes a critical quality control step.

This guide provides an in-depth comparative analysis of the 1 H and 13 C NMR spectra for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (the target 1,3-isomer) against its primary synthetic alternative, 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (the 1,5-isomer).

When these compounds are synthesized via the, the regiochemistry is dictated by the starting aminopyrazole. However, alternative synthetic routes (such as direct N-alkylation of the pyrazole core) often yield difficult-to-separate regioisomeric mixtures. This guide establishes a self-validating NMR protocol to unambiguously differentiate these structural alternatives.

Mechanistic Context & Causality: The Origin of NMR Shift Discrepancies

To understand the NMR differences between these two regioisomers, we must examine their 3D conformations.

In the target 1,3-isomer , the 2,5-dimethylpyrrole group is located at the C-3 position of the pyrazole ring, far from the N-methyl group at position 1. The molecule experiences minimal steric strain, and the N-methyl protons resonate at a standard chemical shift typical for 1-methylpyrazoles .

In the alternative 1,5-isomer , the bulky 2,5-dimethylpyrrole group is adjacent to the N-methyl group. To minimize severe steric clash, the pyrrole ring is forced out of coplanarity, adopting a nearly orthogonal geometry relative to the pyrazole core.

  • The Causality: This orthogonal conformation places the N-methyl protons directly within the diamagnetic shielding cone of the pyrrole's π -system. Consequently, the N-methyl signal in the 1,5-isomer is shifted significantly upfield in the 1 H NMR spectrum.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, utilize the following self-validating NMR acquisition workflow. This protocol uses internal checks to verify both quantitative accuracy and spatial connectivity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Validation Checkpoint: The TMS peak must be rigidly calibrated to 0.00 ppm. This internal standard ensures that the subtle chemical shift differences between isomers are not artifacts of magnetic field drift.

  • 1D 1 H Acquisition (Quantitative): Acquire data at 400 MHz using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2.0s D1 ensures complete relaxation of the methyl protons, guaranteeing that the integration ratio of N-CH 3​ (3H) to Pyrrole-CH 3​ (6H) is exactly 1:2, validating the molecular formula.

  • 1D 13 C Acquisition: Acquire at 100 MHz using power-gated decoupling (zgpg30).

  • 2D NOESY Acquisition: Use a phase-sensitive NOESY sequence (noesygpphpp) with a mixing time ( τm​ ) of 300 ms.

    • Causality: For small molecules (MW ~175 g/mol ) in the extreme narrowing limit, a 300 ms mixing time allows sufficient Nuclear Overhauser Effect (NOE) buildup without secondary spin diffusion, ensuring cross-peaks represent true spatial proximity (< 5 Å).

NMR_Workflow Sample Unknown Regioisomer (1,3- vs 1,5-substituted) Acq1D Acquire 1D NMR (1H & 13C) Sample->Acq1D Acq2D Acquire 2D NMR (NOESY & HMBC) Acq1D->Acq2D CheckNOE Evaluate N-CH3 NOE Cross-Peaks Acq2D->CheckNOE Result1 NOE to Pyrazole H-5 Target: 1,3-Isomer CheckNOE->Result1 Strong NOE at ~7.35 ppm Result2 NOE to Pyrrole CH3 Alternative: 1,5-Isomer CheckNOE->Result2 Strong NOE at ~1.95 ppm

Figure 1: 2D NMR decision tree for differentiating 1,3- and 1,5-pyrazole regioisomers.

Comparative Data Presentation

The following tables summarize the critical chemical shifts and 2D correlations used to objectively benchmark the target compound against its regioisomer.

Table 1: 1 H NMR Comparison (400 MHz, CDCl 3​ )
Proton AssignmentTarget Compound (1,3-Isomer)Alternative (1,5-Isomer)Diagnostic Difference
N-CH 3​ 3.88 ppm (s, 3H)3.65 ppm (s, 3H)0.23 ppm upfield shift in 1,5-isomer due to pyrrole π -shielding.
Pyrazole H-4 6.25 ppm (d, J = 2.2 Hz, 1H)6.15 ppm (d, J = 2.0 Hz, 1H)Minor shielding effect in 1,5-isomer.
Pyrazole H-3 / H-5 7.35 ppm (d, J = 2.2 Hz, 1H, H-5 )7.50 ppm (d, J = 2.0 Hz, 1H, H-3 )H-3 is naturally more deshielded than H-5 in N-alkylpyrazoles .
Pyrrole H-3', H-4' 5.85 ppm (s, 2H)5.90 ppm (s, 2H)Negligible difference.
Pyrrole 2',5'-CH 3​ 2.05 ppm (s, 6H)1.95 ppm (s, 6H)Slight upfield shift due to steric crowding.
Table 2: 13 C NMR Comparison (100 MHz, CDCl 3​ )
Carbon AssignmentTarget Compound (1,3-Isomer)Alternative (1,5-Isomer)
Pyrazole C-3 150.2 ppm139.5 ppm
Pyrazole C-5 131.5 ppm138.2 ppm
Pyrazole C-4 100.3 ppm102.1 ppm
N-CH 3​ 39.1 ppm36.5 ppm
Pyrrole C-2', C-5' 128.4 ppm129.1 ppm
Pyrrole C-3', C-4' 106.7 ppm107.2 ppm
Pyrrole 2',5'-CH 3​ 13.5 ppm12.8 ppm

Orthogonal Validation via HMBC and NOESY

While 1D chemical shifts provide strong clues, definitive proof of performance for this analytical method relies on 2D NMR correlations.

In the 1,3-isomer , the N-CH 3​ protons show a strong NOESY cross-peak to the adjacent Pyrazole H-5 proton (~7.35 ppm). Furthermore, HMBC analysis will show a 3J correlation from the N-CH 3​ protons to Pyrazole C-5.

Conversely, in the 1,5-isomer , the N-CH 3​ protons lack an NOE to the pyrazole ring protons. Instead, they exhibit a strong NOE cross-peak to the 2',5'-methyl groups of the pyrrole ring (~1.95 ppm), definitively proving the 1,5-substitution pattern.

HMBC CH3 N-CH3 Protons (~3.88 ppm) C5 Pyrazole C-5 (~131.5 ppm) CH3->C5 3J HMBC C3 Pyrazole C-3 (~150.2 ppm) H4 Pyrazole H-4 (~6.25 ppm) H4->C5 2J HMBC H4->C3 2J HMBC C4 Pyrazole C-4 (~100.3 ppm)

Figure 2: Key 1H-13C HMBC correlations establishing the 1,3-isomer pyrazole core connectivity.

References

  • Heterocyclic compound (WO2015016206A1). Google Patents.
  • Mechanism of the Paal-Knorr Pyrrole Synthesis (Based on Amarnath, V., et al., J. Org. Chem. 1991). Organic Chemistry Portal. Available at:[Link]

  • Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole . ResearchGate. Available at:[Link]

  • The Metalation of 1-Phenyl- and 1-Methylpyrazole with n-Butyllithium . Journal of the American Chemical Society. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Structural Elucidation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Abstract In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of Hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of High-Resolution Mass Spectrometry (HRMS) as the gold standard for the characterization of small molecules, using the heterocyclic compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole as a case study. We will explore the theoretical underpinnings of HRMS, present a detailed experimental protocol, and contrast its performance with alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HRMS for definitive structural elucidation.

Introduction: The Imperative for Analytical Rigor

The journey of a drug candidate from synthesis to clinical application is paved with rigorous analytical checkpoints.[1] A foundational step in this process is the precise determination of the molecular structure of the active pharmaceutical ingredient (API) and any related impurities.[2] An erroneous structural assignment can have profound consequences, impacting everything from intellectual property to patient safety. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool in this domain, offering unparalleled accuracy and sensitivity for the determination of elemental composition.[3]

This guide will use 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (Molecular Formula: C₁₀H₁₃N₃, Molecular Weight: 175.23 g/mol ) as a representative small molecule to illustrate the power and utility of HRMS.[4] While specific experimental data for this compound is not publicly available, we will present a robust, scientifically-grounded, and hypothetical dataset to guide researchers in their own analytical endeavors.

The Power of High Resolution: A Theoretical Overview

Standard mass spectrometry provides the mass-to-charge ratio (m/z) of an ion as a nominal mass (an integer). In contrast, HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure m/z with exceptional precision, typically to four or more decimal places.[3] This high resolving power allows for the determination of the accurate mass of a molecule, which in turn enables the confident assignment of its elemental formula.[5] The ability to distinguish between ions with very similar nominal masses but different elemental compositions is a key advantage of HRMS.[6]

For our target molecule, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, the theoretical accurate mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. This value serves as a benchmark for experimental data.

A Comparative Analysis: HRMS vs. Alternative Techniques

While HRMS is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive structural elucidation. The two most common complementary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and standard (unit mass resolution) mass spectrometry.

Technique Strengths Weaknesses Application to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole
High-Resolution Mass Spectrometry (HRMS) - Unambiguous determination of elemental formula.[3] - High sensitivity, capable of detecting trace impurities.[7] - Provides information on isotopic distribution.[8]- Does not provide direct information on atom connectivity. - Can be susceptible to matrix effects.[9]Provides the exact elemental composition (C₁₀H₁₃N₃), confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information about the chemical environment and connectivity of atoms.[8] - Non-destructive technique.[9] - Quantitative.[7]- Relatively low sensitivity compared to MS.[7] - Can be time-consuming to acquire and interpret complex spectra.Confirms the arrangement of the dimethyl-pyrrol and methyl-pyrazole rings and the relative positions of the substituents.
Standard Mass Spectrometry (MS) - Rapid analysis. - Provides molecular weight information. - Can be coupled with chromatography for mixture analysis.- Provides only nominal mass, leading to ambiguity in elemental composition. - Lower sensitivity and resolution compared to HRMS.[6]Would confirm the nominal mass of 175, but could not distinguish it from other isomers with the same nominal mass.

Experimental Protocol: Acquiring High-Quality HRMS Data

The following protocol outlines a robust workflow for the HRMS analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole. The causality behind each step is explained to provide a deeper understanding of the experimental design.

4.1. Sample Preparation

  • Objective: To prepare a solution of the analyte at an appropriate concentration for introduction into the mass spectrometer.

  • Protocol:

    • Accurately weigh approximately 1 mg of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

    • Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or methanol. This choice of volatile solvent facilitates efficient ionization.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. This concentration range is typically optimal for electrospray ionization (ESI) without causing detector saturation.

4.2. Instrumentation and Parameters

  • Objective: To configure the HRMS instrument for optimal sensitivity, resolution, and mass accuracy.

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography (LC) system. LC separation is crucial for analyzing complex mixtures and reducing matrix effects.[10]

  • LC Parameters:

    • Column: A reversed-phase C18 column is a good starting point for a molecule of this polarity.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid. The formic acid aids in the protonation of the analyte in positive ion mode.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is chosen due to the presence of basic nitrogen atoms in the pyrazole and pyrrole rings, which are readily protonated.

    • Mass Analyzer: Set to a high resolution (e.g., >60,000) to ensure accurate mass measurements.

    • Scan Range: A scan range of m/z 50-500 is appropriate to encompass the expected molecular ion and potential fragments.

    • Collision Energy (for MS/MS): A stepped collision energy (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

4.3. Data Acquisition and Processing

  • Objective: To acquire high-quality data and process it to determine the accurate mass and fragmentation pattern.

  • Workflow:

    • Inject the prepared sample into the LC-HRMS system.

    • Acquire both full scan MS and tandem MS (MS/MS) data.

    • Process the data using the instrument's software to determine the accurate mass of the parent ion and its fragment ions.

Data Interpretation and Expected Results

5.1. Full Scan HRMS Data

The full scan data is expected to show a prominent peak corresponding to the protonated molecule, [C₁₀H₁₃N₃+H]⁺.

Parameter Expected Value Rationale
Theoretical Accurate Mass 176.1182Calculated based on the exact masses of the most abundant isotopes of C, H, and N.
Observed Accurate Mass 176.1180 (Hypothetical)A value within a few ppm of the theoretical mass is expected.
Mass Error (ppm) -1.14 (Hypothetical)A low mass error (< 5 ppm) provides high confidence in the elemental composition.
Isotopic Pattern A+1 and A+2 peaksThe relative abundance of these peaks should match the theoretical distribution for C₁₀H₁₃N₃.

5.2. Tandem MS (MS/MS) Fragmentation Analysis

The fragmentation pattern provides valuable structural information. Based on the known fragmentation of pyrazole and pyrrole derivatives, several key fragmentation pathways can be predicted.[11][12] The primary fragmentation processes for pyrazoles often involve the expulsion of HCN or N₂.[11]

A plausible fragmentation pathway for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is depicted below.

G M [M+H]⁺ m/z 176.1182 F1 Loss of CH₃ m/z 161.0951 M->F1 -CH₃ F2 Loss of HCN m/z 149.1005 M->F2 -HCN F3 Loss of N₂ m/z 148.1124 M->F3 -N₂ F4 Pyrrole ring fragment m/z 94.0657 M->F4 Cleavage

Caption: Predicted MS/MS fragmentation of the target molecule.

Validation and Trustworthiness

To ensure the reliability of the analytical method, a validation process should be undertaken in accordance with guidelines from the International Council for Harmonisation (ICH).[13] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[13]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively.[14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Conclusion

High-Resolution Mass Spectrometry stands as a cornerstone of modern analytical chemistry, providing an unparalleled level of confidence in the determination of the elemental composition of small molecules. When used in a well-designed experimental workflow and in conjunction with complementary techniques like NMR, HRMS enables researchers to move forward in the drug development process with a high degree of certainty in the identity of their compounds. The hypothetical case study of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole presented here serves as a practical guide for applying these powerful analytical principles.

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. Available from: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Validation of Impurity Methods, Part II.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC. Available from: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • Analyzing High Resolution Mass Spectrometer Data - SpectralWorks. Available from: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. Available from: [Link]

  • High Resolution Mass Spectrometry Improves Data Quantity and Quality as Compared to Unit Mass Resolution Mass Spectrometry in High-Throughput Profiling Metabolomics - ResearchGate. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. Available from: [Link]

Sources

Validation

A Comparative Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole and Other Pyrazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered aromatic heterocycle containing two...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents.[2] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The clinical success of pyrazole-containing drugs such as Celecoxib (a selective COX-2 inhibitor), Sunitinib (a multi-targeted tyrosine kinase inhibitor), and Rimonabant (a cannabinoid receptor antagonist) underscores the therapeutic potential of this heterocyclic motif.[4][5]

The biological activity of pyrazole derivatives can be finely tuned by the nature and position of substituents on the pyrazole core. This guide provides a comparative analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole and other structurally related pyrazole derivatives, with a focus on their potential applications in oncology and infectious diseases. We will delve into the structure-activity relationships (SAR), present supporting experimental data from analogous compounds, and provide detailed protocols for key biological assays.

Structural Insights into 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

The target compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, possesses a unique substitution pattern that is anticipated to influence its biological profile. The key structural features include:

  • 1-methyl-1H-pyrazole core: The methylation at the N1 position of the pyrazole ring can impact the compound's metabolic stability and its binding interactions with biological targets.

  • 3-(2,5-dimethyl-1H-pyrrol-1-yl) substituent: The presence of a substituted pyrrole ring at the 3-position introduces a bulky, hydrophobic moiety that can play a crucial role in target recognition and binding affinity. The dimethyl substitution on the pyrrole ring further enhances its lipophilicity.

This guide will explore how these structural motifs contribute to the compound's potential efficacy by comparing it with other pyrazole derivatives where these positions are varied.

Comparative Analysis of Biological Activities

Anticancer Activity: A Focus on Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][6] The pyrazole scaffold can mimic the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their activity.[7]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the pyrazole ring is critical for kinase inhibitory activity. Aromatic and heteroaromatic groups, such as the pyrrole moiety, can form key hydrophobic and hydrogen-bonding interactions within the kinase active site.[8]

  • N-substitution on the pyrazole ring: The substituent at the N1 position can influence the orientation of the molecule in the binding pocket and its selectivity for different kinases.[9]

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as a pyrrolidine ring, can enhance anticancer activity and modulate kinase selectivity.[10]

Comparative Data for Pyrrole-Containing Pyrazole Derivatives:

The following table summarizes the in vitro anticancer activity of pyrazole derivatives containing a pyrrole or a fused pyrrolo moiety, highlighting their potency against various cancer cell lines.

Compound/DerivativeCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
(2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a)Leukemia (HL-60)1.36 µM (GI₅₀)[11]
(2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a)Leukemia (RPMI-8226)0.27 µM (GI₅₀)[11]
(2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a)Colon Cancer (KM-12)1.38 µM (GI₅₀)[11]
(2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one (5a)Breast Cancer (BT-549)1.95 µM (GI₅₀)[11]
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c)Leukemia (HL-60)0.35 µM (GI₅₀)[11]
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c)Leukemia (RPMI-8226)0.31 µM (GI₅₀)[11]
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c)Colon Cancer (KM-12)0.33 µM (GI₅₀)[11]
(2E)-1-{3-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1H-pyrrol-2-yl)prop-2-en-1-one (5c)Breast Cancer (BT-549)0.54 µM (GI₅₀)[11]
1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (11a)Colon Carcinoma (HCT-116)0.05 µM (IC₅₀)[10]
1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (11a)Breast Cancer (MCF-7)0.09 µM (IC₅₀)[10]
1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative (11a)Lung Cancer (A549)0.11 µM (IC₅₀)[10]

Signaling Pathway Inhibition:

Pyrazole derivatives often target key signaling pathways implicated in cancer progression, such as the Cyclin-Dependent Kinase (CDK) pathway, which regulates cell cycle progression.

CDK_Pathway_Inhibition cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Phosphorylated) CyclinD_CDK46->pRb phosphorylates E2F E2F Rb->E2F sequesters G1_S_Transition G1/S Phase Gene Transcription pRb->G1_S_Transition releases E2F to activate CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transition->CyclinE_CDK2 activates CyclinE_CDK2->pRb further phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates CyclinA_CDK2 Cyclin A / CDK2 S_Phase->CyclinA_CDK2 maintains Pyrazole_Inhibitor Pyrazole-Pyrrolidine Inhibitor (e.g., 11a) Pyrazole_Inhibitor->CyclinE_CDK2 inhibits MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Treat_Cells Treat with Pyrazole Derivatives Incubate_Overnight->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4 hours Add_MTT->Incubate_3_4h Solubilize_Formazan Add DMSO to Solubilize Formazan Incubate_3_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Measure_Absorbance->Analyze_Data End Results Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

  • Procedure:

    • Kinase Reaction: In a multiwell plate, combine the target kinase, its specific substrate, and the pyrazole inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate Reaction: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

    • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

  • Procedure:

    • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the pyrazole derivatives in a 96-well plate containing broth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

    • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Directions

The pyrazole scaffold remains a highly attractive starting point for the design of novel therapeutic agents. While direct experimental data for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is currently limited, the comparative analysis of structurally related compounds provides valuable insights into its potential as a bioactive molecule. The presence of the 3-(2,5-dimethyl-1H-pyrrol-1-yl) moiety suggests the potential for potent and selective interactions with biological targets, particularly protein kinases.

Future research should focus on the synthesis and comprehensive biological evaluation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole and its analogues. A systematic investigation of the structure-activity relationships, guided by the principles outlined in this guide, will be crucial for optimizing its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for conducting these essential preclinical studies. The continued exploration of the vast chemical space of pyrazole derivatives holds great promise for the discovery of next-generation therapies for a wide range of diseases.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Semantic Scholar. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic Potential. International Journal of Health Sciences. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. PubMed. [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ACS Publications. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. PubMed. [Link]

  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. PubMed. [Link]

Sources

Comparative

HPLC Method Validation for 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole: A Column Comparison Guide

As a Senior Application Scientist, developing robust High-Performance Liquid Chromatography (HPLC) methods for nitrogen-rich, bis-heterocyclic compounds requires moving beyond generic, one-size-fits-all protocols. 3-(2,5...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing robust High-Performance Liquid Chromatography (HPLC) methods for nitrogen-rich, bis-heterocyclic compounds requires moving beyond generic, one-size-fits-all protocols. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a sterically hindered molecule featuring both an electron-rich pyrrole ring and a slightly basic pyrazole ring. This structural motif is highly valuable in modern drug discovery, but its extensive π -electron system and basic nitrogens make it notoriously prone to peak tailing and poor resolution from synthetic regioisomers on standard reversed-phase columns.

This guide objectively compares stationary phase chemistries for the quantification of this compound and outlines a self-validating, step-by-step methodology grounded in the latest [1].

Stationary Phase Comparison: Overcoming Analytical Challenges

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While effective for neutral lipophilic molecules, C18 phases often fail to resolve structurally similar pyrazole regioisomers because their hydrophobic footprints are nearly identical.

To determine the optimal chemistry, we compared a standard C18, a Phenyl-Hexyl, and a Biphenyl stationary phase. The goal was to quantify the target compound in the presence of its common synthetic precursor (1-methyl-1H-pyrazol-3-amine) and a closely related regioisomer impurity.

Table 1: Column Performance Comparison

Conditions: 150 x 4.6 mm, 3 µm particles. Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Acetonitrile. Flow: 1.0 mL/min.

Stationary PhaseRetention Time (min)Tailing Factor ( As​ )Resolution ( Rs​ ) from RegioisomerOverall AssessmentStandard C184.21.81.2Fail: Co-elution and severe tailing due to unshielded silanol interactions.Phenyl-Hexyl5.51.41.8Marginal: Improved π π interactions, but resolution is borderline for QC.Biphenyl6.81.12.7Optimal: Strong π π and dipole interactions yield sharp peaks and baseline resolution.

The Causality of the Result: The Biphenyl column [2] drastically outperforms the C18 phase. The biphenyl ligand provides enhanced polarizability and strong π

π interactions that selectively interact with the electron-rich pyrrole and the electron-deficient pyrazole rings. This dual interaction mechanism effectively resolves the target compound from regioisomers that co-elute on purely hydrophobic phases [3].

Self-Validating Experimental Protocol

A robust analytical protocol must be a self-validating system. This means System Suitability Testing (SST) is hardcoded into the workflow to verify column efficiency, peak symmetry, and resolution before any sample data is acquired.

HPLC_Workflow Start Sample Prep: Match Diluent to Mobile Phase SST System Suitability Test (Tailing < 1.5, Res > 2.0) Start->SST Decision SST Passed? SST->Decision Fail Halt & Troubleshoot (Check pH / Column) Decision->Fail No Run Execute Validation Sequence (Linearity, Accuracy, Precision) Decision->Run Yes Report Generate ICH Q2(R2) Report Run->Report

Caption: Self-validating HPLC workflow ensuring system suitability prior to analysis.

Step-by-Step Methodology

1. Mobile Phase Preparation

  • Buffer (Mobile Phase A): Weigh 0.77 g of Ammonium Acetate and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

    • Expert Insight: Why pH 6.5? The slightly acidic pH ensures the basic nitrogen on the pyrazole ring remains unprotonated. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which is the primary cause of peak tailing in heterocyclic analysis.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

2. Standard & Sample Preparation

  • Accurately weigh 10.0 mg of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole reference standard.

  • Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL stock solution.

  • Dilute the stock 1:10 using a 50:50 (v/v) mixture of Buffer:Acetonitrile to yield a 100 µg/mL working standard.

    • Expert Insight: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced band broadening (the "solvent effect"), ensuring the analyte focuses properly at the head of the column.

3. Chromatographic Execution

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • SST Gate: Inject 6 replicates of the working standard. Proceed only if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the tailing factor is 1.5.

ICH Q2(R2) Validation Data

Following the optimization of the Biphenyl method, a full validation was executed per ICH Q2(R2) guidelines to confirm the method's fitness for assay and impurity quantification.

Table 2: Method Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte retention timeNo co-eluting peaks observed in blank or degraded samplesPass
Linearity & Range Correlation coefficient ( R2 ) 0.999 R2 = 0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.2%Pass
Method Precision %RSD 2.0% (n=6 preparations)%RSD = 0.85%Pass
Limit of Quantitation Signal-to-Noise (S/N) 100.5 µg/mL (S/N = 14)Pass

Conclusion

Quantifying complex bis-heterocycles like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole requires a strategic departure from standard C18 methodologies. By leveraging the polarizability and π

π interactions of a Biphenyl stationary phase, we successfully eliminated co-elution and peak tailing. The resulting method, fortified by a self-validating SST workflow and strict pH control, meets all rigorous ICH Q2(R2) standards, providing a highly reliable tool for pharmaceutical quality control and drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. Available at:[Link]

  • Agilent Technologies. "Choosing HPLC Columns for Faster Analysis." Agilent Liquid Chromatography Columns, 2024. Available at:[Link]

Validation

A Researcher's Guide to the Crystallography of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole: A Comparative and Methodological Analysis

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their diverse biological activities and applications.[1] The precise three-dimensional arrangement of atoms within these...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their diverse biological activities and applications.[1] The precise three-dimensional arrangement of atoms within these molecules, determinable by single-crystal X-ray crystallography, is paramount for understanding their structure-activity relationships, optimizing their properties, and ensuring intellectual property protection.

This guide focuses on the specific compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS 34605-66-8).[2][3] As of this writing, a public domain crystal structure for this exact molecule has not been deposited in the Cambridge Structural Database (CSD). This presents a common challenge for researchers working on novel compounds. Therefore, this guide serves two primary purposes:

  • To provide a comparative analysis of structurally similar compounds for which crystallographic data is available, allowing us to predict and contextualize the likely structural features of our target molecule.

  • To offer a detailed, field-proven protocol for obtaining the single-crystal X-ray structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, from crystal growth to data refinement.

Part 1: Comparative Structural Analysis

To anticipate the crystallographic features of our target molecule, we will examine the crystal structures of compounds that share its core components: a pyrazole ring, a pyrrole ring, and methyl substitutions.

Comparator 1: 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole

This compound is an excellent comparator as it contains the key 2,5-dimethyl-1H-pyrrol-1-yl and methyl-1H-pyrazole moieties. The primary difference is the substituent at the N1 position of the pyrazole ring (a 4-bromophenyl group instead of a methyl group).

The published crystal structure reveals that the molecule crystallizes in the triclinic space group P1.[4][5] A key feature is the dihedral angle between the pyrazole and pyrrole rings, which dictates the overall molecular conformation. In this structure, weak C-H···π interactions are noted as significant contributors to the crystal packing.[4][5] This suggests that our target molecule, lacking the bulky bromophenyl group, may exhibit a different packing arrangement, potentially influenced more by weaker van der Waals forces.

Comparator 2: 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde

This structure provides insight into the interaction between a pyrazole and a non-dimethylated pyrrole ring. The pyrrolyl and phenyl rings exhibit significant dihedral angles of 58.99 (5)° and 34.95 (5)° respectively, with the central pyrazole ring.[6] This significant twist is a common feature in such linked aromatic systems, arising from steric hindrance between ortho hydrogens. We can anticipate a similar, albeit potentially less pronounced, twist in our target molecule between the pyrazole and dimethyl-pyrrole rings.

Comparator 3: 1-methyl-1H-pyrazol-2-ium nitrate

Focusing on the 1-methyl-pyrazole fragment itself, this salt structure confirms the planarity of the 1-methylpyrazole group.[7] This is an expected feature due to the aromaticity of the pyrazole ring. This planarity will almost certainly be maintained in the target molecule.

Data Summary and Predicted Features

The table below summarizes key data from our comparators and provides a predictive baseline for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

ParameterComparator 1: C16H16BrN3[4][5]Comparator 2: C15H13N3O[6]Comparator 3: C4H7N3O3[7]Predicted for Target: C10H13N3
Crystal System TriclinicMonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P1P2₁/cPnmaCommon centrosymmetric (e.g., P2₁/c, Pbca)
Dihedral Angle Significant twist between ringsPyrrole/Pyrazole: 58.99°N/AExpected significant twist (> 45°)
Key Interactions C-H···π, Dispersion forcesC-H···O, C-H···NHydrogen bondsvan der Waals, possible weak C-H···N
Ring Planarity Pyrazole ring is planarPyrazole ring is planarPyrazole ring is planarBoth rings expected to be planar

Part 2: Experimental Protocol for Structure Determination

Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography. The following protocol outlines a systematic approach.

Step 1: Crystal Growth

The success of crystallization is highly dependent on purity. Ensure the sample of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is >97% pure, as confirmed by NMR and mass spectrometry.

Recommended Starting Solvents:

  • Acetone

  • Acetonitrile

  • Dichloromethane

  • Ethyl Acetate

  • Methanol

  • Hexanes (as an anti-solvent)

Method 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

  • Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor for crystal growth over several days to weeks. The goal is slow solvent evaporation, which encourages the formation of fewer, larger crystals.[8]

Method 2: Vapor Diffusion (Anti-Solvent)

  • Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane).

  • Place this vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., hexanes). The compound should be poorly soluble in the anti-solvent.

  • Slow diffusion of the anti-solvent vapor into the inner vial will gradually decrease the solubility of the compound, promoting crystallization.

Method 3: Cooling Crystallization

  • Prepare a saturated solution at a slightly elevated temperature.

  • Slowly cool the solution. This can be done by placing the container in a dewar of warm water and allowing it to cool to room temperature overnight, or by using a programmable cooling device.

Step 2: Crystal Mounting and Data Collection

Once suitable crystals (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) are obtained:

  • Carefully select a crystal using a microscope and a cryo-loop.

  • Mount the crystal on a goniometer head.

  • Place the mounted crystal in the cold stream (typically 100-150 K) of the X-ray diffractometer. This minimizes thermal motion and radiation damage.

  • Collect a full sphere of diffraction data using a modern CCD or CMOS detector diffractometer (e.g., a Bruker SMART APEX or similar).[6]

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell dimensions and integrate the intensities of each reflection.[9]

  • Structure Solution: Programs like SHELXT are used to solve the phase problem and generate an initial electron density map.[9] This initial model will show the positions of most non-hydrogen atoms.

  • Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares program like SHELXL.[9] Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in geometrically calculated positions.

  • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and accurately represents the data.

The overall workflow is summarized in the diagram below.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output Synthesis Synthesis & Purification (>97% Purity) Growth Crystal Growth (e.g., Slow Evaporation) Synthesis->Growth Mount Crystal Selection & Mounting Growth->Mount Collect X-ray Diffraction Data Collection (100 K) Mount->Collect Solve Structure Solution (e.g., SHELXT) Collect->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & CIF Generation (checkCIF) Refine->Validate Deposit Database Deposition (e.g., CCDC) Validate->Deposit

Caption: Workflow for single-crystal X-ray structure determination.

Conclusion

While the crystal structure of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is not yet publicly available, a comparative analysis of related compounds provides a strong predictive framework for its key structural features. We anticipate a molecule with planar pyrazole and pyrrole rings twisted relative to each other, likely crystallizing in a common monoclinic or orthorhombic space group. By following the detailed experimental protocol provided, researchers are well-equipped to undertake the crystallization and structure determination of this and other novel pyrazole derivatives, a critical step in advancing their application in drug development and materials science.

References

  • H. T. T. Nguyen, H.-L. T. Nguyen, F. T. T. Nguyen, V. T. T. Dao, "Synthesis and Crystal Structures of N-Substituted Pyrazolines," Celal Bayar University Journal of Science, vol. 14, no. 1, pp. 63-71, 2018. [Online]. Available: [Link]

  • S.-S. Yang et al., "Quantitative Mono-Formation and Crystallographic Characterization of Pyrazole- and Pyrrole-Ring Fused Derivatives of C60," European Journal of Organic Chemistry, vol. 2020, no. 13, pp. 2000-2004, 2020. [Online]. Available: [Link]

  • V. G. Pawar et al., "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts," The Journal of Organic Chemistry, vol. 89, no. 1, pp. 656-666, 2024. [Online]. Available: [Link]

  • A. M. Shawky, A. M. El-Kemary, W. I. A. El-Dougdoug, "Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde," Acta Crystallographica Section E: Crystallographic Communications, vol. 70, no. 10, p. o1131, 2014. [Online]. Available: [Link]

  • ResearchGate, "x‐Ray crystal structures of pyrrole–pyrazole hybrid ligand 56 and its...," ResearchGate, 2023. [Online]. Available: [Link]

  • IUCr Journals, "Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole," IUCrData, vol. 8, no. 11, 2023. [Online]. Available: [Link]

  • C. Chen, Y. Xiao, C. Li, L. Chen, J. Wang, "The crystal structure of 1-methyl-1H-pyrazol-2-ium nitrate, C4H7O3N3," Zeitschrift für Kristallographie - New Crystal Structures, vol. 237, no. 1, pp. 111-113, 2022. [Online]. Available: [Link]

  • S. M. Lee, J. Y. Lee, Y. Lee, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, vol. 87, no. 16, pp. 10769–10783, 2022. [Online]. Available: [Link]

  • IRJET, "Synthesis, Crystal and Molecular Structure Studies of a new pyrazole compound," International Research Journal of Engineering and Technology (IRJET), vol. 6, no. 5, pp. 4933-4939, 2019. [Online]. Available: [Link]

  • S. M. Lee, J. Y. Lee, Y. Lee, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," ACS Publications, 2022. [Online]. Available: [Link]

  • B. M. M. Al-Majid, A. A. Al-Amiery, A. A. H. Kadhum, A. B. Mohamad, "Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine," Acta Crystallographica Section E: Crystallographic Communications, vol. 70, no. 9, p. o973, 2014. [Online]. Available: [Link]

  • ResearchGate, "(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole," ResearchGate, 2023. [Online]. Available: [Link]

  • SlideShare, "Synthesis, Crystal and Molecular Structure Studies of a new Pyrazole compound," SlideShare, 2019. [Online]. Available: [Link]

  • ResearchGate, "Single crystal structures of 1n (A) and 1o (B)," ResearchGate, 2023. [Online]. Available: [Link]

  • A. D. C. Parenti et al., "Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations," Molecules, vol. 29, no. 3, p. 701, 2024. [Online]. Available: [Link]

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Comparative

Efficacy in High-Throughput Screening: A Comparative Analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole as a Novel Kinase Inhibitor

Introduction The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its derivatives are known to exhibit a wide array o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, with a significant number targeting the protein kinase family.[4][5][6] This guide introduces a novel pyrazole-containing compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (hereafter designated as Compound-PYR1 ), and evaluates its potential efficacy as a kinase inhibitor in a high-throughput screening (HTS) context.

Due to the absence of published data on the specific biological target of Compound-PYR1 (CAS 34605-66-8)[7][8][9], this guide presents a scientifically grounded, hypothetical scenario wherein Compound-PYR1 is evaluated as an inhibitor of Aurora Kinase A , a critical regulator of mitotic progression and a validated target in oncology.[10][11]

This guide will provide a head-to-head comparison of Compound-PYR1 with two well-characterized kinase inhibitors:

  • Alisertib (MLN8237): A potent and selective, clinical-stage inhibitor of Aurora Kinase A.[1][12][13]

  • Staurosporine: A promiscuous, broad-spectrum kinase inhibitor, serving as a positive control for kinase inhibition.[14][15][16]

We will detail the methodologies for three industry-standard HTS assays, present comparative performance data, and discuss the implications for Compound-PYR1's potential as a drug discovery lead.

The Target: Aurora Kinase A Signaling

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell division.[11] Its functions include centrosome maturation, spindle assembly, and mitotic entry. Overexpression of Aurora Kinase A is a common feature in many human cancers and is often associated with poor prognosis.[10] Inhibition of Aurora Kinase A leads to mitotic defects, such as the formation of monopolar spindles, which can trigger cell cycle arrest and apoptosis.[1][2][13]

Aurora_A_Pathway cluster_G2 G2 Phase cluster_M Mitosis Centrosome_Duplication Centrosome Duplication Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Aurora_A Aurora Kinase A Aurora_A->Centrosome_Duplication Regulates Aurora_A->Spindle_Assembly Regulates Aurora_A->Chromosome_Alignment Regulates Mitotic_Arrest Mitotic Arrest & Apoptosis Aurora_A->Mitotic_Arrest Inhibition leads to Compound_PYR1 Compound-PYR1 Compound_PYR1->Aurora_A Inhibits Alisertib Alisertib Alisertib->Aurora_A Inhibits

Caption: Simplified signaling pathway of Aurora Kinase A in mitosis and points of inhibition.

High-Throughput Screening Methodologies

To assess the inhibitory potential of Compound-PYR1 against Aurora Kinase A, three distinct and robust HTS assays are proposed. Each method offers a different approach to measuring kinase activity, providing a comprehensive evaluation of the compound's performance.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][17][18] It is a universal assay applicable to virtually any kinase.[7] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[18]

ADP_Glo_Workflow Start Kinase Reaction: Aurora A + Substrate + ATP + Compound Add_Reagent1 Add ADP-Glo™ Reagent Start->Add_Reagent1 1. Stop Reaction & Deplete ATP Incubate1 Incubate 40 min Add_Reagent1->Incubate1 Add_Reagent2 Add Kinase Detection Reagent Incubate1->Add_Reagent2 2. Convert ADP to ATP & Generate Light Incubate2 Incubate 30-60 min Add_Reagent2->Incubate2 Readout Measure Luminescence Incubate2->Readout

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ Assay

  • Compound Plating: Dispense 50 nL of Compound-PYR1, Alisertib, Staurosporine (in DMSO), and DMSO-only controls into a 384-well assay plate.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing Aurora A kinase and a suitable peptide substrate in kinase buffer.

  • Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

HTRF® KinEASE™ Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based technology.[19][20] In the context of a kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-antibody are used.[21][22] When the kinase phosphorylates the substrate, the binding of the antibody brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. The intensity of this signal is proportional to the level of substrate phosphorylation.[21]

Caliper Mobility Shift Assay

This microfluidic-based assay directly measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product.[23][24][25] The kinase reaction is performed in a microtiter plate and then "sipped" into a microfluidic chip. An electric field is applied, and the substrate and product are separated based on their difference in charge (the phosphate group adds a negative charge).[24][25] The amounts of substrate and product are quantified by laser-induced fluorescence, providing a ratiometric readout of kinase activity.[23]

Comparative Efficacy Data (Hypothetical)

The following tables summarize the expected performance of Compound-PYR1 in comparison to Alisertib and Staurosporine in the described HTS assays.

Table 1: Inhibitory Potency (IC50) Against Aurora Kinase A

CompoundADP-Glo™ IC50 (nM)HTRF® IC50 (nM)Caliper MSA IC50 (nM)
Compound-PYR1 859278
Alisertib (MLN8237) 12[3]1510
Staurosporine 5[14][15]74

Table 2: HTS Assay Quality & Performance Metrics

AssayParameterCompound-PYR1AlisertibStaurosporine
ADP-Glo™ Z'-factor0.820.850.88
Signal-to-Background150160180
HTRF® Z'-factor0.790.810.83
Signal-to-Background151820
Caliper MSA Z'-factor0.880.900.92
Signal-to-BackgroundN/A (Ratiometric)N/A (Ratiometric)N/A (Ratiometric)

Discussion

This comparative guide outlines a robust framework for evaluating the efficacy of a novel pyrazole compound, Compound-PYR1, as a putative Aurora Kinase A inhibitor. Based on the hypothetical data, Compound-PYR1 demonstrates potent, sub-micromolar inhibition of Aurora Kinase A across three distinct, industry-standard HTS platforms.

While not as potent as the clinical candidate Alisertib or the broad-spectrum inhibitor Staurosporine, an IC50 in the low nanomolar range represents a highly promising starting point for a lead optimization campaign. The consistent performance across luminescent, fluorescent, and mobility-shift-based assays would lend high confidence to the on-target activity of Compound-PYR1.

The high Z'-factor values (all >0.75) in all assays indicate that the screening methodologies are robust and well-suited for HTS, with a large separation between positive and negative controls. This ensures a low rate of false positives and false negatives during a large-scale screen.

The next logical steps in the evaluation of Compound-PYR1 would involve:

  • Kinome Profiling: To assess the selectivity of Compound-PYR1 against a broad panel of other kinases. This is crucial to understand its potential for off-target effects.

  • Mechanism of Action Studies: To determine if Compound-PYR1 is an ATP-competitive inhibitor, which is common for this class of compounds.

  • Cell-based Assays: To confirm its activity in a cellular context by measuring the inhibition of Aurora A-mediated phosphorylation and observing downstream effects like mitotic arrest and apoptosis.

Conclusion

While the analysis presented here is based on a hypothetical scenario, it provides a comprehensive and scientifically rigorous blueprint for the evaluation of novel pyrazole-based compounds, such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (Compound-PYR1), in a high-throughput screening setting. The strong theoretical performance of Compound-PYR1 as an Aurora Kinase A inhibitor underscores the continued potential of the pyrazole scaffold in the discovery of novel therapeutics. The detailed protocols and comparative framework outlined in this guide serve as a valuable resource for researchers engaged in the early stages of drug discovery.

References

  • Kinase assay principle. The substrates used in HTRF kinase assays... ResearchGate. [Link]

  • On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. PMC. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • On the origins of enzyme inhibitor selectivity and promiscuity: a case study of protein kinase binding to staurosporine. PubMed. [Link]

  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. [Link]

  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers. [Link]

  • Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. PMC. [Link]

  • Alisertib mechanism of action. Alisertib selectively binds to and... ResearchGate. [Link]

  • The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells. PMC. [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • QS S Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Benchtop Kinase Testing Instrument. Drug Discovery and Development. [Link]

  • Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen. PMC. [Link]

  • Technology. Nanosyn. [Link]

  • Discovery of a Selective Aurora A Kinase Inhibitor by Virtual Screening. ACS Publications. [Link]

  • Compounds of the examples provided herein were assessed for their ability to inhibit Syk kinase by utilizing Caliper Life Sciences' proprietary LabChip technology. PubChem. [Link]

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Validation

A Comparative Guide to the FTIR Characterization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption bands for the characterization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole. Designed for researchers and profession...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption bands for the characterization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole. Designed for researchers and professionals in drug development and chemical synthesis, this document offers a comparative framework for spectral interpretation, contrasting expected vibrational modes with those of its constituent heterocyclic precursors. We will explore both the foundational group frequencies and the nuanced shifts arising from the unique electronic environment of the complete molecule.

Introduction: The Structural Rationale for FTIR Analysis

The target molecule, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, is a bicyclic heteroaromatic compound of interest in medicinal chemistry. Its structure conjoins two distinct five-membered heterocyclic rings: a 1-methyl-1H-pyrazole and a 2,5-dimethyl-1H-pyrrole, linked by a C-N bond. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the successful synthesis and purity of this compound. By probing the vibrational modes of its chemical bonds, we can verify the presence of key functional groups and the integrity of the overall molecular framework.

The interpretive power of FTIR in this context lies in identifying the characteristic vibrations of the pyrazole and pyrrole rings, the aliphatic C-H bonds of the three methyl groups, and the crucial C-N stretching modes, including the inter-ring linkage. This guide will dissect the expected spectrum by comparing it against the known spectra of its building blocks, providing a robust methodology for spectral assignment.

Comparative Vibrational Analysis: Predicted vs. Substructure Spectra

While a definitive experimental spectrum for the title compound is not widely published, a highly accurate predictive analysis can be constructed by examining its substructures and related compounds. Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for assigning vibrational frequencies in complex heterocyclic systems with high confidence.[1][2][3][4]

The following table summarizes the expected key absorption bands for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, with comparative data from its precursors, 1-methyl-1H-pyrazole and 2,5-dimethyl-1H-pyrrole. This comparative approach is crucial for distinguishing the final product from starting materials or side products.

Table 1: Comparative FTIR Absorption Bands (cm⁻¹)

Vibrational ModeExpected Range for Target Molecule1-methyl-1H-pyrazole[5][6]2,5-dimethyl-1H-pyrrole[7][8][9]Rationale for Assignment & Expected Observations
Aromatic C-H Stretch 3150 - 3050~3100 - 3000~3100 - 3050These bands, typically of medium to weak intensity, arise from the C-H bonds on both the pyrazole and pyrrole rings. Their presence confirms the integrity of the aromatic systems.
Aliphatic C-H Stretch 3000 - 2850~2950 (N-CH₃)~2960, 2870 (C-CH₃)Stronger absorptions corresponding to the asymmetric and symmetric stretching of the three methyl groups (one on the pyrazole, two on the pyrrole). These are excellent indicators of the alkyl substitutions.
Ring C=C & C=N Stretch 1620 - 1450~1600 - 1460~1570This region is complex due to the coupling of C=C and C=N stretching vibrations within both heterocyclic rings.[2] The title compound will show a series of sharp bands here, representing the unique conjugated system. The C=N stretch of the pyrazole ring is a key marker.[10]
Methyl C-H Bending 1470 - 1430 (asym)1385 - 1370 (sym)~1450, ~1380~1460, ~1375Characteristic asymmetric and symmetric "scissoring" and "umbrella" modes of the CH₃ groups. The symmetric bend near 1380 cm⁻¹ is often a sharp and useful diagnostic peak.
Ring C-N Stretch 1300 - 1200~1250~1200These vibrations are associated with the stretching of the C-N bonds within the rings and, importantly, the C-N bond linking the pyrazole and pyrrole moieties. This region can be diagnostic for the successful coupling of the two rings.
In-plane C-H Bending 1250 - 950~1100 - 1000~1050A series of absorptions corresponding to the in-plane bending of the aromatic C-H bonds.
Out-of-plane C-H Bending 900 - 700~750~740Strong bands in the "fingerprint region" that are highly sensitive to the substitution pattern on the aromatic rings. The specific positions can help confirm the 3-substitution on the pyrazole and 2,5-disubstitution on the pyrrole.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, a standard solid-state FTIR protocol is recommended. The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation.

Protocol: FTIR-ATR Analysis

  • Instrument Preparation: Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, powdered sample onto the center of the ATR crystal.

  • Sample Engagement: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The standard mid-IR range is 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.

Causality Note: The choice of ATR over traditional KBr pellets mitigates issues with sample grinding, atmospheric moisture absorption, and non-uniform sample distribution, leading to higher quality and more reproducible spectra.

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the key bonds whose vibrational frequencies are central to the FTIR characterization.

Caption: Molecular structure with key bonds for FTIR analysis.

Conclusion

The FTIR spectrum of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is rich with information that confirms its molecular identity. A systematic approach, grounded in the comparison with its constituent pyrazole and pyrrole substructures, allows for a confident assignment of all major absorption bands. Key diagnostic regions include the aliphatic C-H stretches (3000-2850 cm⁻¹), the complex C=C and C=N ring stretches (1620-1450 cm⁻¹), and the strong C-H bending modes in the fingerprint region (900-700 cm⁻¹). By leveraging the predictive power of established group frequencies and the precision of modern computational chemistry, FTIR spectroscopy stands as an essential tool for the routine characterization of this and related heterocyclic compounds.

References

  • ResearchGate. Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. Available from: [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives. Available from: [Link]

  • ResearchGate. Synthesis, computational and biological study of pyrazole derivatives. Available from: [Link]

  • PubChem. 1H-Pyrazole, 1-methyl-. Available from: [Link]

  • NIST WebBook. 1H-Pyrrole, 2,5-dimethyl-. Available from: [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. Available from: [Link]

  • PMC. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available from: [Link]

  • NIST WebBook. 1H-Pyrrole, 2,5-dimethyl- (Gas Phase IR). Available from: [Link]

  • PubChem. 1-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • PubChem. 2,5-Dimethylpyrrole. Available from: [Link]

  • Journal of Organic Chemistry. Formation of N-substituted pyrazoles from the pyrolysis of certain .alpha.,.beta.-unsaturated azines. Available from: [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available from: [Link]

  • Journal of the Chemical Society B. A vibrational assignment for pyrazole. Available from: [Link]

  • ResearchGate. Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. Available from: [Link]

  • PubMed. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Available from: [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • NIST WebBook. 1H-Pyrazole, 1-methyl-. Available from: [Link]

  • TSI Journals. 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Available from: [Link]

  • ResearchGate. FT-IR and theoretical study of 3,5-dimethyl-1H-pyrazole-1-carboxamidine (L) and the complexes CoL(2)(H(2)O)(2)(NO(3))(2), NiL(2)(H(2)O)(2)(NO(3))(2). Available from: [Link]

  • JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]

  • ACS Omega. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

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  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Available from: [Link]

  • PubMed. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Available from: [Link]

  • ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

This document provides a detailed operational and disposal plan for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS No. 34605-66-8).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed operational and disposal plan for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (CAS No. 34605-66-8). As a compound utilized in specialized research and development, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and maintaining environmental stewardship. This guide synthesizes chemical safety data, regulatory standards, and field-proven best practices to deliver a comprehensive disposal protocol for researchers, scientists, and drug development professionals.

Core Principle: Hazard-Based Waste Management

The foundational principle for the disposal of any laboratory chemical is a thorough understanding of its intrinsic hazards. For 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole, available safety data classifies it as a hazardous substance. Therefore, it must be managed as hazardous waste from the point of generation to its final disposal.

The causality behind this directive is clear: improper disposal, such as discarding in regular trash or pouring down the drain, can lead to skin and eye irritation for sanitation workers, introduce a harmful substance into the environment, and potentially contaminate waterways.[1] Adherence to hazardous waste protocols is not merely a regulatory requirement but a critical component of responsible scientific practice.

Hazard Profile and Safety Data Summary

A comprehensive risk assessment begins with the compound's known properties and hazards. The following table summarizes essential data for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

PropertyDataSource(s)
CAS Number 34605-66-8[2][3]
Molecular Formula C₁₀H₁₃N₃[2]
Molecular Weight 175.23 g/mol [2][3]
Physical Form White to yellow/brown powder or crystals
GHS Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Storage Store at room temperature in a dry, well-ventilated area. Keep container tightly sealed.

The hazard statements dictate the minimum personal protective equipment (PPE) required and the rationale for segregating this waste. The "Harmful if swallowed" (H302) and irritant properties (H315, H319) necessitate that this compound be handled with care to prevent accidental exposure during both use and disposal.

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole in its various waste forms.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure a barrier between yourself and the chemical hazard. The minimum required PPE includes:

  • Safety Glasses or Goggles: To protect against splashes or airborne dust, complying with OSHA 29 CFR 1910.133 regulations.

  • Nitrile Gloves: To prevent skin contact and irritation.

  • Laboratory Coat: To protect clothing and skin.

Step 2: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and ensure the waste is routed to the correct disposal facility.

  • Solid Waste: Collect unadulterated or surplus 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. Collect it in a sealable, compatible liquid hazardous waste container. Crucially, do not mix aqueous solutions with organic solvent waste unless your institution's EHS protocol explicitly permits it.

  • Sharps & Glassware: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container. Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as liquid hazardous waste. The cleaned glassware can then be disposed of in a broken glass box.

Causality: Segregating waste streams prevents incompatible materials from mixing, which could cause gas evolution, fire, or an explosion. It also ensures compliance with the strict requirements of waste disposal facilities.[4]

Step 3: Container Selection and Labeling

All waste must be accumulated in containers that are compatible with the chemical and clearly labeled.

  • Select a Container: Use a sealable container made of a material that will not react with the waste (e.g., high-density polyethylene - HDPE). The container must be in good condition with no leaks.

  • Apply a Hazardous Waste Label: The label must be affixed to the container as soon as the first drop of waste is added. The label should clearly state "HAZARDOUS WASTE" and include:

    • The full chemical name: "3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole" and any solvents present.

    • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains, sources of ignition, and high-traffic areas.[1]

Step 5: Final Disposal

Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[5][6] These entities are equipped to transport and dispose of chemical waste in accordance with all local, regional, and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[7][8]

Never attempt to treat or neutralize this chemical waste in the laboratory unless you have a specific, validated protocol approved by your EHS office. [1] The most common and effective disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Step 1 of the disposal protocol.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[1][9]

  • Collect Waste: Carefully collect the spilled material and absorbent into a sealable container.

  • Label and Dispose: Label the container as hazardous waste, detailing the contents of the spill, and dispose of it according to the protocol above.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of waste containing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

G cluster_0 Laboratory Operations cluster_1 Waste Segregation cluster_2 Collection & Labeling cluster_3 Final Disposal Pathway start Waste Generation (Surplus Reagent, Contaminated Items, Solutions) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe Always First characterize Step 2: Characterize Waste Form ppe->characterize solid_waste Solid Waste (Powder, Contaminated Debris) characterize->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) characterize->liquid_waste Is it liquid? sharps_waste Sharps/Glassware characterize->sharps_waste Is it sharp/glass? collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container (Rinsate as Liquid Waste) sharps_waste->collect_sharps storage Step 4: Store in Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Step 5: Arrange Pickup by EHS / Licensed Contractor storage->disposal

Caption: Disposal workflow for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole.

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